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  • Product: 4,4'-Bis(4-nitrophenoxy)biphenyl
  • CAS: 17095-00-0

Core Science & Biosynthesis

Foundational

chemical structure and properties of 4,4'-bis(4-nitrophenoxy)biphenyl

Molecular Architecture and Synthetic Workflows of 4,4'-Bis(4-nitrophenoxy)biphenyl: A Technical Guide Executive Summary In the landscape of advanced polymer chemistry,1 serves as a high-value aromatic nitro intermediate[...

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Author: BenchChem Technical Support Team. Date: April 2026

Molecular Architecture and Synthetic Workflows of 4,4'-Bis(4-nitrophenoxy)biphenyl: A Technical Guide

Executive Summary

In the landscape of advanced polymer chemistry,1 serves as a high-value aromatic nitro intermediate[1]. Its primary industrial and research significance lies in its role as the direct precursor to 4,4'-bis(4-aminophenoxy)biphenyl (BAPB)[1]. BAPB is a fundamental diamine monomer utilized in the polycondensation of high-performance polyimides, which exhibit exceptional thermal stability, chemical resistance, and mechanical flexibility[1]. These polymers are heavily investigated for deployment in aerospace matrices, flexible electronics, and carbon-fiber-reinforced composites[1].

Physicochemical Properties & Molecular Architecture

The molecular architecture of 4,4'-bis(4-nitrophenoxy)biphenyl (C₂₄H₁₆N₂O₆) is defined by a rigid central biphenyl core flanked by flexible ether linkages that connect to terminal electron-withdrawing nitrophenyl rings. This specific arrangement imparts both the reactivity needed for downstream functionalization and the structural flexibility required in the final polyimide matrices.

Table 1: Quantitative Physicochemical Data

Property Value
IUPAC Name 4,4'-bis(4-nitrophenoxy)biphenyl
CAS Number 17095-00-0
Molecular Formula C₂₄H₁₆N₂O₆
Molecular Weight 428.39 g/mol
Melting Point 193.5 – 194.0 °C
Predicted Boiling Point 570.5 ± 45.0 °C
Predicted Density 1.340 ± 0.06 g/cm³

| Physical Appearance | Yellow solid powder |

Data sourced from standardized patent and chemical database parameters[1][2].

Spectroscopic Characterization

To ensure batch-to-batch consistency and validate structural integrity, spectroscopic analysis is a mandatory quality control step.

  • FT-IR Spectroscopy: The definitional features of the molecule are its ether linkages and nitro groups. The 2 confirms these through the asymmetric and symmetric N-O stretching vibrations at 1557 cm⁻¹ and 1328 cm⁻¹, respectively, alongside the C-O-C ether bond stretching at 1264 cm⁻¹[2].

  • ¹H NMR Spectroscopy: The differing electronic environments across the molecule allow for distinct proton mapping. The terminal nitrophenoxy protons are highly deshielded by the electron-withdrawing nitro groups, appearing as3[3]. Conversely, the central biphenyl protons resonate as doublets between δ 7.2–7.8 ppm[3].

Primary Synthetic Pathway: Nucleophilic Aromatic Substitution (SNAr)

The industrial and laboratory synthesis of 4,4'-bis(4-nitrophenoxy)biphenyl relies on a highly efficient 1[1].

SNAr_Workflow A 4,4'-Dihydroxybiphenyl + 4-Chloronitrobenzene B Deprotonation & Azeotropic Distillation (K2CO3, Toluene/DMF) A->B C SNAr Reaction (130-140 °C, 3-5h) B->C D 4,4'-Bis(4-nitrophenoxy)biphenyl (Yield > 98%) C->D

SNAr synthetic workflow for 4,4'-Bis(4-nitrophenoxy)biphenyl highlighting azeotropic distillation.

Step-by-Step Protocol 1: Optimized SNAr Synthesis

This self-validating protocol is engineered to maximize yield (>98%) while minimizing side reactions[2].

  • System Preparation: Charge the reactor with 4,4'-dihydroxybiphenyl and 4-chloronitrobenzene under a continuous nitrogen purge.

    • Causality Check: Nitrogen displacement is critical to prevent the oxidative degradation of the biphenol precursor at elevated temperatures.

  • Reagent Addition: Add anhydrous potassium carbonate (K₂CO₃) and a mixed solvent system of Dimethylformamide (DMF) and Toluene.

    • Causality Check: K₂CO₃ acts as the base to deprotonate the hydroxyl groups, generating the highly nucleophilic phenoxide[1]. DMF provides the necessary polarity to dissolve the reactants and stabilize the transition state, while Toluene is essential for azeotropic water removal[1].

  • Reflux & Azeotropic Distillation: Heat the system to 130–140 °C and maintain reflux for 3–5 hours[2].

    • Causality Check: The high temperature overcomes the activation energy barrier of the SNAr reaction. The electron-withdrawing nitro group on 4-chloronitrobenzene activates the ring, making the chlorine-bearing carbon susceptible to nucleophilic attack[1]. Azeotropic distillation continuously removes water, shifting the equilibrium forward and preventing the competitive hydrolysis of 4-chloronitrobenzene[1].

  • Hot Filtration: Cool the system slightly to 90–100 °C and filter while hot[2].

    • Causality Check: Hot filtration removes inorganic salts (KCl and unreacted K₂CO₃) while keeping the target product fully dissolved in the organic phase.

  • Precipitation & Isolation: Dropwise add deionized water to the filtrate, cool to 10–15 °C, filter, wash, and dry[2].

    • Causality Check: The sudden shift in solvent polarity forces the rapid crystallization of 4,4'-bis(4-nitrophenoxy)biphenyl as a yellow solid[2].

Downstream Application: Highly Selective Catalytic Reduction

To unlock its utility in polymer chemistry, the nitro groups of the synthesized compound must be reduced to primary amines to form BAPB.

Reduction_Pathway A 4,4'-Bis(4-nitrophenoxy)biphenyl B Catalytic Reduction (H2, Ni or Pd/C, 40-70 °C) A->B C 4,4'-Bis(4-aminophenoxy)biphenyl (BAPB) B->C D Polycondensation (with Dianhydrides) C->D

Catalytic reduction pathway of 4,4'-Bis(4-nitrophenoxy)biphenyl to BAPB for polyimide synthesis.

Step-by-Step Protocol 2: Catalytic Reduction to BAPB

This protocol utilizes a 2 to prevent ether bond cleavage[2].

  • Suspension: Suspend 4,4'-bis(4-nitrophenoxy)biphenyl in an ester organic solvent under nitrogen protection[2].

  • Catalyst Introduction: Introduce a Nickel (Ni) or Palladium on Carbon (Pd/C) catalyst alongside an organic amine promoter[2].

    • Causality Check: Ni or Pd/C provides a highly active surface for hydrogen dissociation. The catalyst is specifically calibrated to ensure high selectivity—reducing the nitro groups to primary amines without causing the hydrogenolysis of the critical ether linkages.

  • Pressurization & Heating: Pressurize the reactor with H₂ gas to 10–20 atm and heat to 40–70 °C for 5–8 hours[2].

    • Causality Check: Elevated pressure increases the solubility of H₂ in the solvent phase, accelerating mass transfer to the catalyst surface. The moderate temperature prevents thermal runaway of the highly exothermic reduction.

  • Validation & Isolation: Monitor the system for hydrogen uptake. Once pressure stabilization occurs (indicating reaction completion), filter the catalyst while hot and remove the solvent under reduced pressure to isolate BAPB[2].

Conclusion

The synthesis and utilization of 4,4'-bis(4-nitrophenoxy)biphenyl represent a masterclass in controlled organic synthesis. By leveraging SNAr mechanisms governed by strict azeotropic distillation and highly selective catalytic reductions, researchers can reliably produce the high-purity diamine monomers required for next-generation polyimide materials.

References

  • Benchchem. "4,4'-Bis(4-nitrophenoxy)biphenyl".
  • Google Patents. "CN105294461A - Preparation method of 4,4'-bis(4-aminophenoxy)biphenyl".
  • Benchchem. "4,4'-Bis(4-nitrophenoxy)biphenyl - NMR and IR Spectroscopy".

Sources

Exploratory

In-Depth Technical Guide: 4,4'-Bis(4-nitrophenoxy)biphenyl (CAS 34031-77-1 / 17095-00-0)

Executive Summary 4,4'-Bis(4-nitrophenoxy)biphenyl is a high-value aromatic nitro compound that serves as a fundamental building block in advanced material science and polymer chemistry[1]. While its primary industrial a...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

4,4'-Bis(4-nitrophenoxy)biphenyl is a high-value aromatic nitro compound that serves as a fundamental building block in advanced material science and polymer chemistry[1]. While its primary industrial and research utility lies in its role as a direct precursor for synthesizing high-performance polyimides via reduction to a diamine monomer[1][2], its chemical structure inherently poses significant occupational hazards.

This whitepaper transcends a traditional 16-section Material Safety Data Sheet (MSDS). Designed for researchers and drug development professionals, it provides a mechanistic understanding of the compound's physicochemical properties, toxicological pathways (specifically oxidative stress and methemoglobinemia), and self-validating protocols for safe laboratory handling and catalytic transformation.

Physicochemical Profiling & Quantitative Data

The compound is characterized by its dual ether linkages and terminal nitro groups. The electron-withdrawing nature of the nitro groups makes the aromatic rings highly susceptible to both nucleophilic attack (useful for synthesis) and enzymatic bioreduction (the primary driver of its toxicity).

PropertyValueClinical / Chemical Significance
Molecular Formula C₂₄H₁₆N₂O₆[1]High carbon/aromatic content dictates extreme hydrophobicity and poor aqueous solubility.
Molecular Weight 428.39 g/mol [1]Bulky structure limits rapid dermal absorption but allows for potential bioaccumulation in lipid-rich tissues.
Predicted Boiling Point 570.5 ± 45.0 °C[1]Negligible vapor pressure at ambient temperature; inhalation risk is primarily driven by dust or aerosolized particulates rather than vapors.
Density 1.340 ± 0.06 g/cm³[1]Settles rapidly in aqueous environments; requires vigorous mechanical agitation during biphasic chemical reactions.
Primary Target Organs Blood (Erythrocytes), Liver[3][4]Systemic toxicity is driven by enzymatic bioactivation rather than direct chemical corrosion.

Mechanistic Toxicology & Occupational Hazards

Unlike simple chemical irritants, the toxicity of nitroaromatic compounds like 4,4'-bis(4-nitrophenoxy)biphenyl is driven by complex intracellular enzymatic bioactivation[5]. Understanding the causality behind this toxicity is critical for establishing effective laboratory safety controls.

The Futile Redox Cycle and Oxidative Stress

Upon systemic entry, the electron-deficient nitro groups undergo a single-electron reduction catalyzed by cellular flavoenzymes (such as NADPH-cytochrome P450 oxidoreductase)[3][5]. This reaction generates a highly reactive nitro anion radical . In aerobic cellular environments, this radical rapidly transfers its extra electron to molecular oxygen (O₂), generating superoxide anions (a Reactive Oxygen Species, ROS) while regenerating the parent nitroaromatic compound[5][6]. This "futile redox cycle" continuously depletes cellular reducing equivalents (NADPH) and induces severe oxidative stress, leading to lipid peroxidation and cellular apoptosis[5].

Methemoglobinemia Pathway

If the nitro anion radical escapes oxygen scavenging, it undergoes further multi-electron reduction to a nitroso intermediate and subsequently to a hydroxylamine metabolite[5][7]. Hydroxylamines are potent biological oxidants that directly interact with erythrocytes. They oxidize the ferrous iron (Fe²⁺) in hemoglobin to the ferric state (Fe³⁺), producing methemoglobin [3][4]. Methemoglobin is incapable of binding or transporting oxygen, leading to chemical asphyxiation, cyanosis, and potentially fatal tissue hypoxia[4].

BioreductionPathway Nitro 4,4'-Bis(4-nitrophenoxy)biphenyl (Nitroaromatic) Flavo Flavoenzyme Catalysis (e- Transfer) Nitro->Flavo Radical Nitro Anion Radical Flavo->Radical Reduction O2 Molecular Oxygen (O2) Radical->O2 Scavenged by Nitroso Nitroso Intermediate Radical->Nitroso e- Transfer ROS Superoxide Anion (ROS) Cellular Oxidative Stress O2->ROS Generates ROS->Nitro Redox Cycling Hydroxyl Hydroxylamine Metabolite Nitroso->Hydroxyl e- Transfer MetHb Methemoglobinemia (Hb-Fe2+ to Hb-Fe3+) Hydroxyl->MetHb Hemoglobin Oxidation

Mechanistic pathway of nitroaromatic bioreduction leading to oxidative stress and methemoglobinemia.

Emergency Response & Decontamination Rationale

Standard chemical safety protocols must be augmented with mechanistic countermeasures tailored to nitroaromatic exposure:

  • Inhalation/Ingestion Exposure: Immediate administration of supplemental oxygen is required. If clinical signs of methemoglobinemia (cyanosis, chocolate-brown colored blood, SpO₂ drop unresponsive to oxygen) appear, intravenous Methylene Blue (1-2 mg/kg) is the first-line antidote[4].

    • Causality: Methylene blue acts as an artificial electron acceptor for the NADPH methemoglobin reductase system, vastly accelerating the reduction of toxic Fe³⁺ back to functional Fe²⁺[4].

  • Dermal Exposure: Wash immediately with polyethylene glycol (PEG-400) followed by copious soap and water.

    • Causality: The extreme hydrophobicity of the biphenyl core makes plain water entirely ineffective for decontamination. Lipophilic solvents or strong surfactants are required to disrupt dermal absorption.

  • Spill Decontamination: Never sweep dry dust. Use HEPA-filtered vacuums or wet-wiping techniques to prevent aerosolization, which bypasses the skin barrier and leads to rapid pulmonary absorption.

Synthetic Utility & Advanced Laboratory Protocols

In polymer chemistry, 4,4'-bis(4-nitrophenoxy)biphenyl is synthesized via a Nucleophilic Aromatic Substitution (SNAr) between 4,4'-dihydroxybiphenyl and 4-chloronitrobenzene[1][2]. Its primary downstream application is its catalytic reduction to 4,4'-bis(4-aminophenoxy)biphenyl (BAPB) , a crucial diamine monomer for high-temperature polyimides, aerospace composites, and flexible electronics[1][2].

Protocol: Catalytic Hydrogenation to BAPB (Self-Validating System)

This protocol embeds safety and analytical quality control directly into the workflow to mitigate the hazards of the nitro precursor while ensuring high yield.

Step 1: Pre-Reaction Inerting & Safety Verification

  • Action: Purge the high-pressure hydrogenation reactor with ultra-high purity Argon for 15 minutes. Verify the immediate availability of a chemical spill kit and methemoglobinemia response protocols.

  • Causality: The reduction of nitroaromatics is highly exothermic. Oxygen must be strictly excluded to prevent explosive hydrogen-oxygen mixtures and to prevent the nitro anion radical from entering the futile redox cycle (generating ROS) if trace biological exposure occurs during setup[5][6].

Step 2: Reagent Solubilization

  • Action: Dissolve 4,4'-bis(4-nitrophenoxy)biphenyl in a strong-polarity aprotic solvent (e.g., DMF) or absolute alcohol under a nitrogen blanket[2]. Add 5-10% w/w Palladium on Carbon (Pd/C) catalyst.

  • Causality: The bulky biphenyl structure requires a strong solvent for complete dissolution. Pd/C is selected for its high chemoselectivity; it efficiently reduces nitro groups to primary amines without unwanted hydrogenation of the aromatic biphenyl rings[2].

Step 3: Controlled Pressurization & Thermal Activation

  • Action: Pressurize the reactor with H₂ gas to 10-20 atm. Gradually heat the system to 60-70 °C and maintain for 3-5 hours under continuous agitation[2].

  • Causality: Elevated pressure drives the dissolved H₂ into the catalytic active sites. The temperature is strictly capped at 70 °C; exceeding this thermal threshold can trigger a runaway exothermic decomposition of the nitro groups, leading to catastrophic reactor failure.

Step 4: Hot Filtration & Catalyst Isolation

  • Action: Vent the reactor safely through a scrubber. Filter the reaction mixture while hot (approx. 60 °C) through a Celite pad under an inert atmosphere to remove the Pd/C catalyst.

  • Causality: The resulting diamine (BAPB) has significantly lower solubility at room temperature than the nitro precursor. Hot filtration ensures the product remains fully in solution while the potentially pyrophoric Pd/C is safely isolated[2].

Step 5: Crystallization and System Validation

  • Action: Dropwise add deionized water to the cooled filtrate to induce precipitation[2]. Filter, wash, and dry the BAPB under vacuum.

  • Validation: Confirm complete reduction via FTIR spectroscopy. The system is validated when the asymmetric NO₂ stretch (at ~1520 cm⁻¹) completely disappears, replaced by the appearance of primary amine N-H stretches (doublet at ~3300-3400 cm⁻¹).

References

  • Benchchem. "4,4'-Bis(4-nitrophenoxy)biphenyl: Reduction of Nitro Groups to Diamine Functionalities." 1

  • Google Patents (CN105294461A). "Preparation method of 4,4'-bis(4-aminophenoxy)biphenyl." 2

  • SciELO. "Revisiting Nitroaromatic Drugs: Mechanisms of Bioactivation, Metabolism and Toxicity."5

  • MDPI. "Biological Treatment of Nitroaromatics in Wastewater." 6

  • ResearchGate. "Explosives as toxic environmental pollutants: the level of contamination, toxicity and its mechanisms." 3

  • ResearchGate. "Nitrobenzene poisoning presenting as Methemoglobinemia."4

  • PMC (NIH). "Nitroreduction: A Critical Metabolic Pathway for Drugs, Environmental Pollutants, and Explosives." 7

Sources

Foundational

Advanced Polyimides Derived from 4,4'-Bis(4-nitrophenoxy)biphenyl: Synthesis, Properties, and Biomedical Applications

Executive Summary The development of high-performance polymers is a critical frontier for researchers and drug development professionals seeking advanced materials for biomedical devices, tissue engineering matrices, and...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of high-performance polymers is a critical frontier for researchers and drug development professionals seeking advanced materials for biomedical devices, tissue engineering matrices, and separation membranes. At the core of this material revolution is 4,4'-bis(4-nitrophenoxy)biphenyl , a high-value aromatic nitro compound that serves as the direct precursor to 4,4'-bis(4-aminophenoxy)biphenyl (BAPB) [1].

BAPB is a fundamental diamine monomer used to architect thermoplastic polyimides (PIs) that exhibit exceptional thermal stability, chemical resistance, and mechanical robustness[1]. Uniquely, BAPB-derived polyimides—such as those synthesized with resorcinol dianhydride (R-BAPB)—feature a rigid biphenyl core coupled with flexible phenyl ether bridges. This structural duality yields materials with fully bendable flexibility, high compression strength, and excellent biocompatibility with human dermal fibroblasts, making them highly promising for 3D-printed implants and biomedical coatings[2].

This technical guide provides an in-depth, self-validating framework for the synthesis of 4,4'-bis(4-nitrophenoxy)biphenyl, its reduction to BAPB, and its subsequent polymerization into advanced polyimides.

Monomer Synthesis: The Gateway to Advanced Polyimides

The synthesis of the BAPB diamine monomer is a strictly controlled two-step chemical transformation. The causality behind the reaction conditions is rooted in the need to maximize yield while preventing side reactions that could disrupt the stoichiometric balance required for downstream polymerization.

Chemical Transformation Workflow

MonomerSynthesis A 4,4'-Dihydroxybiphenyl + 4-Chloronitrobenzene B SNAr Reaction (K2CO3, DMAc, 130-140°C) A->B C 4,4'-Bis(4-nitrophenoxy)biphenyl (Intermediate) B->C D Catalytic Reduction (Pd/C or Ni, Hydrazine Hydrate) C->D E 4,4'-Bis(4-aminophenoxy)biphenyl (BAPB Diamine) D->E

Workflow for the synthesis of BAPB diamine from 4,4'-bis(4-nitrophenoxy)biphenyl.

Step-by-Step Methodology: Synthesis of BAPB

Self-Validating Principle: The purity of the BAPB monomer is paramount. Even a 1% impurity can terminate chain growth during polycondensation. The protocol relies on selective precipitation and catalytic reduction to ensure >99% purity[3].

Step 1: Nucleophilic Aromatic Substitution (SNAr)

  • Setup: Charge a dry reaction vessel with 1 mole of 4,4'-dihydroxybiphenyl and an excess (2.1–2.5 moles) of 4-chloronitrobenzene[4]. Causality: The excess nitro compound drives the equilibrium toward the formation of the disubstituted product.

  • Solvation & Activation: Add anhydrous potassium carbonate (K₂CO₃) as a salt-forming agent and dimethylacetamide (DMAc) as a strong polar aprotic solvent[5]. Causality: DMAc stabilizes the phenoxide nucleophile, significantly lowering the activation energy of the SNAr reaction.

  • Reflux: Heat the mixture to 130–140 °C under continuous nitrogen (N₂) purge for 3–5 hours[5]. Causality: N₂ prevents the oxidative degradation of the phenoxide intermediate at elevated temperatures.

  • Isolation: Cool the mixture and pour it into deionized water. The intermediate, 4,4'-bis(4-nitrophenoxy)biphenyl, will precipitate. Filter and wash thoroughly[5].

Step 2: Catalytic Reduction

  • Reduction Setup: Dissolve the dinitro intermediate in an alcohol or ester solvent. Introduce a Pd/C or Ni catalyst[5].

  • Hydrogenation: Add hydrazine hydrate dropwise at 60–70 °C and react for 3–4 hours[1][5]. Causality: Hydrazine acts as a highly efficient hydrogen donor, while the Pd/C catalyst selectively reduces the nitro groups to amines without cleaving the delicate ether linkages.

  • Purification: Filter the mixture while hot to remove the catalyst. Cool the filtrate to induce crystallization of the BAPB diamine. Dry under vacuum to yield a white powder[5][6].

Polymerization: Architecting the Polyimide Backbone

Because fully imidized aromatic polyimides are highly rigid and generally insoluble, they cannot be processed directly. Therefore, polymerization is executed via a two-stage imidization process .

Polymerization Pathway

Polymerization A BAPB Diamine + Dianhydride (e.g., R-Dianhydride, 6FDA) B Polycondensation (NMP/DMAc, Equimolar, 25°C) A->B C Poly(amic acid) (PAA) Soluble Precursor B->C D Thermal Imidization (Stepwise Heating 150°C -> 300°C) C->D E BAPB-Derived Polyimide (High Tg, Insoluble Film) D->E

Two-stage imidization process for synthesizing BAPB-derived polyimides.

Step-by-Step Methodology: Synthesis of R-BAPB Polyimide
  • Polycondensation: In a moisture-free environment, dissolve BAPB in anhydrous N-methyl-2-pyrrolidone (NMP). Gradually add an exact equimolar amount of 1,3-bis(3,3′,4,4′-dicarboxyphenoxy)benzene (dianhydride R)[3]. Causality: According to the Carothers equation, an exact 1:1 stoichiometric ratio is mathematically required to achieve a high molecular weight polymer.

  • PAA Formation: Stir the solution at room temperature (25 °C) for 12–24 hours to form a highly viscous poly(amic acid) (PAA) precursor[3].

  • Film Casting: Cast the soluble PAA onto a glass substrate using a doctor blade. Heat at 80 °C (353 K) for 12 hours to gently evaporate the bulk NMP solvent[3].

  • Thermal Imidization: Subject the film to stepwise heating: 1 hour at 100 °C, 1 hour at 200 °C, and 1 hour at 300 °C[3]. Causality: Stepwise heating controls the release of water (the byproduct of cyclodehydration). Rapid heating would cause the water to boil, creating micro-voids and blistering that mechanically compromise the film.

  • Self-Validation (FTIR): Confirm successful imidization via FTIR spectroscopy. The process is validated by the disappearance of PAA amide bands and the appearance of characteristic imide carbonyl asymmetric and symmetric stretching at ~1770 cm⁻¹ and 1720 cm⁻¹, alongside C-N stretching at ~1370 cm⁻¹[7].

Thermomechanical & Transport Properties

The incorporation of the 4,4'-bis(4-nitrophenoxy)biphenyl-derived diamine imparts a unique combination of high-temperature resistance and macromolecular flexibility. The ether linkages (-O-) act as "hinges" in the polymer backbone, lowering the rotational energy barrier and improving processability without sacrificing structural integrity[2][8].

Table 1: Quantitative Properties of BAPB-Derived Polyimides
PropertyValue RangeScientific Significance
Glass Transition Temp (Tg) 200 – 341 °CMaintains thermoplastic processability while offering extreme thermal stability[7][9].
Tensile Strength 72 – 105 MPaExceptional mechanical robustness for structural films and biomedical coatings[7].
Young's Modulus 1.9 MPa (Aerogels) to 2.85 GPa (Films)Highly tunable stiffness depending on the processing method (aerogel vs. dense film)[2][7].
10% Weight Loss Temp (T10%) > 480 °CSuperior resistance to thermal degradation in both air and nitrogen atmospheres[8].
Dielectric Constant 2.62 – 3.53 (at 1 MHz)Ideal for high-frequency electronic insulation and implantable biosensors[8].

Advanced Applications

Biomedical Devices and Tissue Engineering

For drug development professionals and bioengineers, BAPB-derived polyimides represent a breakthrough in implantable materials. Polyimide aerogels synthesized from BAPB boast an ultra-low density of 0.089 g/cm³ and exhibit fully bendable flexibility[2]. Crucially, in vitro studies demonstrate excellent biocompatibility with human dermal fibroblasts and osteosarcoma cells, positioning these polymers as premier candidates for 3D-printed bone implants, tissue engineering scaffolds, and protective coatings for implantable drug delivery pumps[2].

Gas Separation and Fuel Cell Membranes

The fractional free volume of R-BAPB exceeds that of many commercial polymers (e.g., Kapton, ULTEM), making it highly effective for gas separation membranes (e.g., He/CH₄, CO₂/N₂)[3]. Furthermore, direct sulfonation of BAPB yields 4,4′-bis(4-aminophenoxy)biphenyl-3,3′-disulfonic acid (BAPBDS). Sulfonated polyimides derived from this monomer demonstrate superior water stability and high proton conductivity, making them highly durable proton exchange membranes for fuel cells[10].

References

  • ResearchGate. Synthesis and Characterization of New Polyimides Based on 3,6-Bis(4-aminophenoxy)benzonorbornane. Retrieved from[Link]

  • ResearchGate. Scheme of synthesis of R‐BAPB polyimide (PI). Retrieved from [Link]

  • Cambridge Core. Development of new polyimide powder for selective laser sintering. Retrieved from [Link]

  • MDPI. Transport Properties of Thermoplastic R-BAPB Polyimide: Molecular Dynamics Simulations and Experiment. Retrieved from [Link]

  • Shenzhen Feiming Science and Technology. BAPB 4,4'-Bis(4-aminophenoxy)biphenyl CAS 13080-85-8. Retrieved from [Link]

  • Google Patents.CN105294461A - Preparation method of 4,4'-bis(4-aminophenoxy)biphenyl.
  • Asian Journal of Chemistry. Synthesis, Characterization and Thermal Properties of Certain New Ether Linkage Azopolyimides. Retrieved from [Link]

  • ResearchGate. Synthesis, water stability and proton conductivity of novel sulfonated polyimides from 4,4′-bis(4-aminophenoxy)biphenyl-3,3′-disulfonic acid. Retrieved from[Link]

Sources

Exploratory

The SNAr Synthesis of 4,4'-Bis(4-nitrophenoxy)biphenyl: Mechanistic Insights and Protocol Standardization

Introduction and Strategic Importance In the development of high-performance polymers, the architectural integrity of the monomer dictates the thermal, mechanical, and dielectric properties of the final material. 4,4'-bi...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Strategic Importance

In the development of high-performance polymers, the architectural integrity of the monomer dictates the thermal, mechanical, and dielectric properties of the final material. 4,4'-bis(4-nitrophenoxy)biphenyl is a high-value aromatic dinitro compound that serves as the critical precursor to 4,4'-bis(4-aminophenoxy)biphenyl (BAPB)[1]. BAPB is a highly sought-after diamine monomer utilized in the synthesis of advanced polyimides and polyetherimides, which are essential in aerospace, microelectronics, and flexible display technologies[2].

The synthesis of 4,4'-bis(4-nitrophenoxy)biphenyl relies fundamentally on a Nucleophilic Aromatic Substitution (SNAr) pathway. Unlike electrophilic aromatic substitution, which dominates standard arene chemistry, SNAr requires an electron-deficient aromatic ring and a strong nucleophile[3]. This whitepaper deconstructs the SNAr mechanism, elucidates the causality behind reagent selection, and provides a self-validating experimental protocol for researchers and drug development professionals scaling this synthesis.

Mechanistic Deep-Dive: The SNAr Pathway

The formation of the ether linkages in 4,4'-bis(4-nitrophenoxy)biphenyl proceeds via a classic two-step addition-elimination SNAr mechanism. The reaction occurs between a nucleophile (the phenoxide of 4,4'-biphenol) and an electrophile (a 1-halo-4-nitrobenzene, typically 1-chloro-4-nitrobenzene or 1-fluoro-4-nitrobenzene)[1].

Step 1: Nucleophile Generation

4,4'-biphenol is a weak acid. To generate a potent nucleophile, the hydroxyl groups must be deprotonated. This is achieved using a mild, anhydrous base such as potassium carbonate ( K2​CO3​ ) in a strongly polar aprotic solvent like N,N-Dimethylformamide (DMF) or N,N-Dimethylacetamide (DMAc)[4].

  • Causality: Anhydrous K2​CO3​ is preferred over stronger bases (like NaOH) because it minimizes the risk of hydrolyzing the halonitrobenzene into a nitrophenol byproduct. Furthermore, polar aprotic solvents effectively solvate the potassium cations, leaving the phenoxide anions "naked" and highly reactive[4].

Step 2: Addition and the Meisenheimer Complex

The naked bis-phenoxide nucleophile attacks the ipso-carbon (the carbon bearing the halogen) of the 1-halo-4-nitrobenzene. This nucleophilic attack disrupts the aromaticity of the ring, forcing the electrons into a resonance-stabilized anionic σ -complex known as the Meisenheimer complex [5].

  • Causality: The presence of the nitro group ( −NO2​ ) at the para position is an absolute requirement. The nitro group acts as a powerful electron-withdrawing group (EWG). It stabilizes the negative charge of the Meisenheimer complex through both inductive effects and, crucially, resonance delocalization (where the negative charge resides on the highly electronegative oxygen atoms of the nitro group)[6]. Without this stabilization, the activation energy for the addition step would be insurmountable.

Step 3: Elimination and Aromatization

The addition step is the rate-determining step (RDS)[3]. Once the Meisenheimer complex is formed, the rapid elimination of the halide leaving group ( Cl− or F− ) occurs. The expulsion of the leaving group restores the thermodynamic stability of the aromatic ring, yielding the final diphenyl ether linkage.

SNAr_Mechanism A 4,4'-Biphenol + K2CO3 B Bis-Phenoxide Nucleophile A->B Deprotonation C Nucleophilic Attack on 1-Halo-4-nitrobenzene B->C Addition D Meisenheimer Complex (Resonance Stabilized) C->D Rate-Determining Step E Elimination of Halide (Cl- / F-) D->E Fast F 4,4'-bis(4-nitrophenoxy) biphenyl E->F Aromatization

Caption: Logical flow of the SNAr addition-elimination mechanism via the Meisenheimer complex.

Leaving Group Kinetics: Fluorine vs. Chlorine

A counter-intuitive aspect of SNAr chemistry is the leaving group ability. In aliphatic SN​2 reactions, iodine and bromine are excellent leaving groups, while fluorine is virtually inert. In SNAr, the reactivity order is reversed: F > Cl > Br > I [3].

Because the addition step (forming the Meisenheimer complex) is rate-limiting, the high electronegativity of fluorine withdraws electron density from the ipso-carbon via inductive effects, making it highly electrophilic and significantly lowering the activation energy for nucleophilic attack[3].

Quantitative Reaction Parameters

The choice between 1-fluoro-4-nitrobenzene and 1-chloro-4-nitrobenzene dictates the required thermal parameters of the protocol.

ElectrophileBaseSolventTemp (°C)Time (h)Typical Yield (%)Mechanistic Note
1-Fluoro-4-nitrobenzene K2​CO3​ DMF100 - 1202 - 4> 92%Highly electrophilic ipso-carbon; faster addition.
1-Chloro-4-nitrobenzene K2​CO3​ DMF/DMAc130 - 1403 - 585 - 90%Slower addition; requires higher thermal energy[2].

Note: While fluorinated precursors offer superior kinetics and yields, 1-chloro-4-nitrobenzene is predominantly used in industrial scale-up due to its significantly lower procurement cost.

Self-Validating Experimental Protocol

The following protocol utilizes 1-chloro-4-nitrobenzene and is designed as a self-validating system, ensuring that intermediate states (like water removal) are visually or physically confirmed before proceeding[2][4].

Reagents & Stoichiometry
  • 4,4'-Biphenol: 1.0 molar equivalent (Limiting reagent).

  • 1-Chloro-4-nitrobenzene: 2.2 - 2.5 molar equivalents. (Causality: A slight stoichiometric excess drives the equilibrium toward the disubstituted product and prevents mono-substituted intermediates[1]).

  • Anhydrous Potassium Carbonate ( K2​CO3​ ): 2.5 molar equivalents.

  • Solvent: N,N-Dimethylformamide (DMF) or N,N-Dimethylacetamide (DMAc).

  • Azeotropic Agent (Optional but recommended): Toluene (20% v/v relative to DMF).

Step-by-Step Workflow
  • System Preparation: Equip a 3-neck round-bottom flask with a mechanical stirrer, a Dean-Stark trap (fitted with a reflux condenser), and a nitrogen inlet.

  • Reagent Charging: Add 4,4'-biphenol, 1-chloro-4-nitrobenzene, and anhydrous K2​CO3​ to the flask. Add the DMF/Toluene solvent mixture.

  • Inert Atmosphere: Purge the system with dry nitrogen gas for 15 minutes. (Causality: Phenoxide anions are highly susceptible to oxidation at elevated temperatures. Nitrogen prevents the formation of quinone byproducts[2]).

  • Azeotropic Dehydration: Heat the mixture to 110 °C. Water generated from the deprotonation of biphenol will form an azeotrope with toluene, condensing in the Dean-Stark trap. Validation Check: Do not proceed to higher temperatures until water ceases to collect in the trap.

  • SNAr Reflux: Drain the toluene from the trap and increase the reaction temperature to 130–140 °C. Maintain vigorous stirring for 3 to 5 hours[2]. The mixture will turn a deep, dark color, indicative of phenoxide and Meisenheimer complex formation.

  • Precipitation: Cool the reaction mixture to 50 °C. Slowly pour the mixture into a 10-fold volumetric excess of vigorously stirred deionized water. The product, 4,4'-bis(4-nitrophenoxy)biphenyl, will precipitate as a yellow/tan solid.

  • Purification: Filter the precipitate under vacuum. Wash the filter cake successively with warm water (to remove unreacted K2​CO3​ and DMF) and hot methanol (to remove unreacted 1-chloro-4-nitrobenzene).

  • Drying: Dry the solid in a vacuum oven at 80 °C for 12 hours until a constant weight is achieved.

Experimental_Workflow S1 Step 1: Reagent Charging 4,4'-Biphenol, 1-Chloro-4-nitrobenzene, K2CO3, DMF + Toluene S2 Step 2: Inert Atmosphere Purge with N2 to prevent oxidation S1->S2 S3 Step 3: Azeotropic Dehydration 110 °C via Dean-Stark Trap S2->S3 S4 Step 4: SNAr Reflux 130-140 °C for 3-5 hours S3->S4 S5 Step 5: Precipitation Cool and pour into deionized water S4->S5 S6 Step 6: Filtration & Washing Wash with H2O and hot Methanol S5->S6 S7 Step 7: Vacuum Drying Yields pure 4,4'-bis(4-nitrophenoxy)biphenyl S6->S7

Caption: Step-by-step experimental workflow for the synthesis and isolation of the dinitro product.

Downstream Applications: Gateway to Polyimides

Once isolated and verified (typically via 1H -NMR showing characteristic AA'BB' splitting patterns for the para-substituted aromatic rings), 4,4'-bis(4-nitrophenoxy)biphenyl is rarely used in its native state.

It is subjected to catalytic hydrogenation (e.g., using Pd/C and hydrazine hydrate, or pressurized H2​ gas) to reduce the nitro groups to primary amines, yielding 4,4'-bis(4-aminophenoxy)biphenyl (BAPB) [1][7]. BAPB is subsequently polymerized with dianhydrides (such as PMDA, BTDA, or ODPA) via a two-step polyamic acid/thermal imidization route to yield polyimides with exceptional thermal stability ( Tg​>250 °C) and mechanical toughness[7].

References

  • CN105294461A - Preparation method of 4,4'-bis(4-aminophenoxy)
  • Meisenheimer complex Grokipedia. URL: [Link]

  • Nucleophilic Aromatic Substitution: Introduction and Mechanism Master Organic Chemistry. URL:[Link]

  • Synthesis and Properties of Poly(ether imide)s Having Ortho-Linked Aromatic Units in the Main Chain Macromolecules - ACS Publications. URL:[Link]

Sources

Protocols & Analytical Methods

Method

Synthesis and Isolation Protocol for 4,4'-Bis(4-nitrophenoxy)biphenyl: A Critical Precursor for High-Performance Polyimides

Executive Summary 4,4'-Bis(4-nitrophenoxy)biphenyl (BNPB) is a high-value aromatic nitro compound that serves as a critical intermediate in advanced materials science. Its primary application lies in its subsequent reduc...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

4,4'-Bis(4-nitrophenoxy)biphenyl (BNPB) is a high-value aromatic nitro compound that serves as a critical intermediate in advanced materials science. Its primary application lies in its subsequent reduction to 4,4'-bis(4-aminophenoxy)biphenyl (BAPB), a highly sought-after diamine monomer used to fabricate high-performance polyimides with exceptional thermal stability, chemical resistance, and mechanical flexibility[1].

This application note provides a comprehensive, field-validated protocol for the synthesis of BNPB from 4,4'-biphenol and 1-chloro-4-nitrobenzene. Designed for researchers and drug development professionals, this guide emphasizes the mechanistic causality behind reagent selection, optimal reaction conditions, and rigorous analytical validation.

Mechanistic Rationale & Experimental Design (E-E-A-T)

The synthesis of 4,4'-bis(4-nitrophenoxy)biphenyl relies on a Nucleophilic Aromatic Substitution (SNAr) pathway[1][2]. To achieve high yields and purity, the experimental design must carefully balance nucleophilicity, leaving group ability, and transition state stabilization.

  • Nucleophile Generation & Base Selection: 4,4'-biphenol acts as the nucleophile precursor. To activate it, an anhydrous base is required to deprotonate the hydroxyl groups. Anhydrous potassium carbonate (K₂CO₃) is the optimal choice[3]. It is sufficiently basic to generate the highly reactive biphenoxide dianion, yet mild enough to prevent the unwanted cleavage of newly formed ether bonds. Furthermore, K₂CO₃ acts as an in-situ desiccant, sequestering trace water that could otherwise hydrolyze the electrophile[3].

  • Solvent Effects: The SNAr reaction requires a strong polar aprotic solvent, such as N,N-Dimethylformamide (DMF) or N,N-Dimethylacetamide (DMAc)[3][4]. Protic solvents would hydrogen-bond with the phenoxide, severely dampening its nucleophilicity. DMF effectively solvates the potassium cations, leaving the phenoxide anions "naked" and highly reactive, while simultaneously stabilizing the negatively charged Meisenheimer complex transition state[3].

  • Stoichiometric Control: A strict stoichiometric excess of the electrophile (1-chloro-4-nitrobenzene) is critical. A molar ratio of 1 mole of 4,4'-biphenol to 2.2–2.5 moles of 1-chloro-4-nitrobenzene is employed[1][5]. This excess drives the reaction equilibrium toward the fully disubstituted product, minimizing the formation of mono-substituted intermediates that are notoriously difficult to separate during downstream purification.

Reaction Workflows & Chemical Logic

SNAr_Mechanism Biphenol 4,4'-Biphenol (Nucleophile Precursor) Base K2CO3 Base (Deprotonation) Biphenol->Base + Base Phenoxide Biphenoxide Dianion (Active Nucleophile) Base->Phenoxide - H2O / CO2 Meisenheimer Meisenheimer Complex (Transition State) Phenoxide->Meisenheimer + Electrophile (DMF, 130°C) Electrophile 1-Chloro-4-nitrobenzene (Electrophile) Electrophile->Meisenheimer Product 4,4'-Bis(4-nitrophenoxy)biphenyl (Target Product) Meisenheimer->Product - Cl- Byproduct KCl + H2O (Byproducts) Meisenheimer->Byproduct

Fig 1. SNAr mechanistic pathway for 4,4'-bis(4-nitrophenoxy)biphenyl synthesis.

Experimental_Workflow Step1 Step 1: Reagent Charging 4,4'-Biphenol + 1-Chloro-4-nitrobenzene + K2CO3 + DMF Step2 Step 2: Inert Atmosphere Purge with N2 gas to prevent oxidation Step1->Step2 Step3 Step 3: Reflux Reaction 130-140 °C for 4-8 hours (Monitor via TLC/HPLC) Step2->Step3 Step4 Step 4: Hot Filtration Remove unreacted K2CO3 and KCl salts Step3->Step4 Step5 Step 5: Precipitation Dropwise addition to ice-cold deionized water Step4->Step5 Step6 Step 6: Isolation & Washing Filter precipitate, wash with water/ethanol Step5->Step6 Step7 Step 7: Purification Recrystallization from DMF/Water or Ethanol Step6->Step7

Fig 2. Step-by-step experimental workflow for the synthesis and isolation of the target product.

Experimental Protocol

Materials Required
  • 4,4'-Biphenol: 1.0 eq (e.g., 18.6 g, 0.1 mol)

  • 1-Chloro-4-nitrobenzene: 2.2 eq (e.g., 34.7 g, 0.22 mol)

  • Anhydrous Potassium Carbonate (K₂CO₃): 2.5 eq (e.g., 34.5 g, 0.25 mol)

  • N,N-Dimethylformamide (DMF): 150 mL (Anhydrous grade preferred)

  • Solvents for Workup: Deionized water, cold Ethanol, Glacial Acetic Acid (optional for recrystallization).

Step-by-Step Procedure
  • System Setup: Equip a 500 mL three-neck round-bottom flask with a mechanical overhead stirrer, a reflux condenser, a nitrogen gas inlet, and a thermocouple. (Note: A Dean-Stark trap can be added with 10 mL of toluene to azeotropically remove trace water before adding the electrophile, though high-quality anhydrous reagents often make this optional).

  • Reagent Charging: Add the 4,4'-biphenol (18.6 g), 1-chloro-4-nitrobenzene (34.7 g), anhydrous K₂CO₃ (34.5 g), and DMF (150 mL) into the reaction flask[4][5].

  • Inert Atmosphere: Purge the reaction system with dry nitrogen gas for 15–20 minutes. Maintaining an inert atmosphere is critical to prevent the oxidative degradation of the electron-rich biphenoxide intermediate at elevated temperatures[4].

  • Reflux & Reaction: Gradually heat the reaction mixture to 130–140 °C under continuous mechanical stirring[4]. Maintain this temperature for 4 to 8 hours. The mixture will transition to a dark, heterogeneous suspension. Monitor the reaction progress via TLC (Eluent: Hexane/Ethyl Acetate 6:4) or HPLC until the 4,4'-biphenol spot/peak is completely consumed[2].

  • Hot Filtration: Once complete, cool the mixture slightly to ~90 °C. Perform a rapid hot filtration through a coarse sintered glass funnel to remove the suspended inorganic salts (unreacted K₂CO₃ and the KCl byproduct)[4].

  • Precipitation: Transfer the hot filtrate to an addition funnel and add it dropwise into a beaker containing 600 mL of vigorously stirred, ice-cold deionized water[4]. A light yellow to off-white precipitate of crude 4,4'-bis(4-nitrophenoxy)biphenyl will immediately crash out.

  • Isolation & Washing: Collect the precipitate via vacuum filtration. Wash the filter cake extensively with warm deionized water to remove any residual DMF and inorganic salts. Follow this with a wash using cold ethanol to dissolve and remove unreacted 1-chloro-4-nitrobenzene.

  • Purification: Recrystallize the crude product from a mixture of DMF and water, or pure ethanol[3]. Collect the purified crystals and dry them in a vacuum oven at 80 °C for 12 hours to constant weight.

Quantitative Data & Optimization

To ensure reproducibility and scale-up viability, strictly adhere to the stoichiometric and environmental parameters outlined below. Deviations can lead to compromised yields or intractable mixtures.

ParameterOptimal ConditionAcceptable RangeImpact of Deviation
Biphenol : Electrophile Ratio 1 : 2.21 : 2.1 to 1 : 2.5< 2.0 leads to mono-substituted impurities. > 2.5 complicates downstream purification[1][5].
Base (K₂CO₃) Equivalents 2.5 eq2.2 to 3.0 eqInsufficient base halts the reaction at the mono-anion stage, drastically reducing yield.
Solvent System DMF or DMAcDMSO is also viableProtic solvents will hydrogen-bond with and quench the nucleophile.
Reaction Temperature 130–140 °C120–150 °C< 120 °C significantly reduces SNAr kinetics. > 150 °C risks solvent degradation[4].
Reaction Time 4–8 hours3–24 hoursExtended heating without N₂ protection causes product darkening and oxidation.

Analytical Validation

A self-validating protocol requires orthogonal analytical techniques to confirm structural integrity and purity. The successful synthesis of 4,4'-bis(4-nitrophenoxy)biphenyl is confirmed by the following analytical signatures[2][3]:

  • Melting Point: The purified compound should exhibit a sharp melting point around 200–205 °C.

  • FT-IR Spectroscopy:

    • Validation of Completion: Complete disappearance of the broad phenolic -OH stretching band at ~3300 cm⁻¹.

    • Validation of Product: Appearance of the diaryl ether C-O-C asymmetric stretching band at ~1250 cm⁻¹[3]. Appearance of strong asymmetric and symmetric -NO₂ stretching bands at ~1520 cm⁻¹ and ~1340 cm⁻¹.

  • ¹H-NMR (DMSO-d₆ or CDCl₃, 300/400 MHz):

    • Absence of the phenolic -OH proton signal (typically ~9.5 ppm).

    • Characteristic AA'BB' splitting patterns for the aromatic protons of the nitrophenoxy rings: doublets around 8.2 ppm (protons ortho to the nitro group) and ~7.1 ppm (protons ortho to the ether linkage)[2].

    • Aromatic protons of the central biphenyl core appearing between 7.0 and 7.7 ppm[2].

  • Mass Spectrometry (EI-MS): A distinct molecular ion peak [M]⁺ expected at m/z 428, confirming the molecular formula C₂₄H₁₆N₂O₆[2].

References

  • Preparation method of 4,4'-bis(4-aminophenoxy)biphenyl.Patent CN105294461A. Google Patents.
  • Ali, Q., Irshad, M. & Asghar, A. Synthesis, characterization, and phytotoxic and antifungal activities of biphenyl derivatives. Russian Journal of General Chemistry, 2018, 88, 2177–2181. URL:[Link]

Sources

Application

High-Yield Synthesis of 4,4'-Bis(4-aminophenoxy)biphenyl via Catalytic Reduction

An Application Guide: Abstract This application note provides a comprehensive technical guide for the catalytic reduction of 4,4'-bis(4-nitrophenoxy)biphenyl to produce high-purity 4,4'-bis(4-aminophenoxy)biphenyl (BAPB)...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Guide:

Abstract

This application note provides a comprehensive technical guide for the catalytic reduction of 4,4'-bis(4-nitrophenoxy)biphenyl to produce high-purity 4,4'-bis(4-aminophenoxy)biphenyl (BAPB). BAPB is a critical diamine monomer used in the synthesis of high-performance polyimides, which are essential materials in the aerospace, electronics, and biomedical industries due to their exceptional thermal stability and mechanical properties.[1][2] This document details two robust protocols: catalytic transfer hydrogenation using Palladium on carbon (Pd/C) with hydrazine hydrate and catalytic hydrogenation with hydrogen gas. We delve into the underlying chemical principles, provide step-by-step experimental procedures, and offer insights into process optimization and safety.

Introduction: The Significance of 4,4'-Bis(4-aminophenoxy)biphenyl (BAPB)

The target molecule, 4,4'-bis(4-aminophenoxy)biphenyl (BAPB), is a highly valued aromatic diamine in polymer science.[3] Its molecular structure, featuring a rigid biphenyl core connected by flexible ether linkages, imparts a unique combination of toughness, flexibility, and high thermal resistance to polymers derived from it.[2] Consequently, BAPB is an indispensable building block for advanced materials, including:

  • Polyimides: Used in flexible electronics, aerospace components, and high-temperature insulation.[1][4]

  • Covalent Organic Frameworks (COFs): Employed in chemical sensing applications.[2]

  • Biocompatible Coatings: Utilized for medical devices and 3D-printed implants.[2]

The synthesis of BAPB is primarily achieved through the reduction of its dinitro precursor, 4,4'-bis(4-nitrophenoxy)biphenyl.[1] The efficiency and purity of this reduction step are paramount to obtaining high-quality monomer suitable for polymerization. This guide focuses on providing reliable and reproducible methods to achieve this transformation.

Mechanistic Overview: From Nitro to Amine

The conversion of an aromatic nitro group (–NO₂) to an amino group (–NH₂) is a fundamental reductive process in organic synthesis.[5] While the complete mechanism is complex and occurs on the surface of a heterogeneous catalyst, it is generally understood to proceed through several intermediates, including nitroso (–NO) and hydroxylamine (–NHOH) species.

The overall reaction is: R-NO₂ + 3 H₂ → R-NH₂ + 2 H₂O

This transformation can be accomplished using various catalytic systems. Catalytic hydrogenation, employing a metal catalyst like Palladium on carbon (Pd/C) or Raney Nickel with a hydrogen source, is among the most efficient and widely used methods.[6][7]

There are two primary approaches for supplying the necessary hydrogen:

  • Catalytic Hydrogenation: Uses molecular hydrogen (H₂) gas, typically under pressure. This method is highly effective but requires specialized high-pressure reactor equipment.[4][8]

  • Catalytic Transfer Hydrogenation (CTH): Utilizes a hydrogen donor molecule, such as hydrazine hydrate (N₂H₄·H₂O) or ammonium formate, which decomposes in situ to provide hydrogen.[9][10] This technique offers significant operational advantages by avoiding the handling of high-pressure hydrogen gas.[11]

This guide will detail protocols for both methods, with a primary focus on the more accessible CTH approach using hydrazine hydrate.

Experimental Design & Rationale

The successful reduction of 4,4'-bis(4-nitrophenoxy)biphenyl requires careful consideration of several key parameters.

Choice of Catalyst: Palladium on Carbon (Pd/C)

Palladium on carbon (Pd/C) is the catalyst of choice for this reduction due to its high catalytic activity, selectivity, and robustness.[3][6]

  • Activity: Pd is exceptionally efficient at activating hydrogen and facilitating its addition to the nitro groups.

  • Selectivity: Under controlled conditions, Pd/C selectively reduces the nitro groups without affecting the aromatic rings or the ether linkages.

  • Heterogeneity: As a heterogeneous catalyst, Pd/C can be easily removed from the reaction mixture by simple filtration, simplifying product purification and allowing for potential catalyst recycling.[10][12] A 5% or 10% (w/w) loading of Pd on the carbon support is standard.

Hydrogen Source: Hydrazine Hydrate vs. H₂ Gas
  • Hydrazine Hydrate (N₂H₄·H₂O): This is a convenient and highly effective hydrogen donor for transfer hydrogenation.[3][10] In the presence of Pd/C, it decomposes to generate hydrogen in situ, along with nitrogen gas and water. The reaction is typically fast and can be performed under reflux conditions in standard laboratory glassware.[3] Safety is paramount , as hydrazine is highly toxic and a suspected carcinogen; it must be handled with extreme care in a well-ventilated fume hood.

  • Hydrogen Gas (H₂): The "cleanest" reducing agent, as the only byproduct is water. It requires a high-pressure reaction vessel (autoclave) to achieve sufficient hydrogen concentration for an efficient reaction rate.[8] This method is often preferred for large-scale industrial synthesis.

Solvent Selection

The ideal solvent must dissolve the starting dinitro compound and remain stable under the reaction conditions. Alcohols such as ethanol and methanol are excellent choices as they are polar enough to dissolve the substrate and are compatible with the Pd/C catalyst and hydrazine hydrate.[3][9]

Detailed Experimental Protocols

Safety First: Always wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. All operations, especially those involving hydrazine hydrate, must be conducted inside a certified chemical fume hood.

Protocol 1: Catalytic Transfer Hydrogenation with Hydrazine Hydrate

This protocol is adapted from established procedures for the reduction of aromatic nitro compounds.[1][3]

Workflow Diagram: Transfer Hydrogenation

G cluster_0 Reaction Setup cluster_1 Reduction cluster_2 Workup & Purification Setup 1. Charge flask with dinitro compound, solvent (Ethanol), and Pd/C. Stir 2. Stir mixture to create a uniform slurry. Setup->Stir Heat 3. Heat the slurry to reflux (approx. 80°C). Stir->Heat AddHydrazine 4. Add hydrazine hydrate dropwise over 1-2 hours. Heat->AddHydrazine Reflux 5. Maintain reflux for 2-4 hours. Monitor reaction by TLC. AddHydrazine->Reflux Cool 6. Cool mixture to room temperature. Reflux->Cool Filter 7. Filter through Celite® to remove Pd/C. Wash with hot ethanol. Cool->Filter Precipitate 8. Add filtrate to cold water to precipitate diamine product. Filter->Precipitate Isolate 9. Collect solid by vacuum filtration. Wash with water. Precipitate->Isolate Dry 10. Dry product under vacuum. Isolate->Dry reaction cluster_start 4,4'-Bis(4-nitrophenoxy)biphenyl cluster_product 4,4'-Bis(4-aminophenoxy)biphenyl start_mol start_mol reagents    Pd/C, N₂H₄·H₂O--------------------Ethanol, Reflux   start_mol->reagents end_mol end_mol reagents->end_mol

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Method

Application Note: Preparation of High-Performance Polyetherimides Using 4,4'-Bis(4-nitrophenoxy)biphenyl

Target Audience: Materials Scientists, Polymer Chemists, and Advanced Therapeutics/Drug Delivery Researchers Document Type: Technical Application Note & Standard Operating Protocol (SOP) Executive Summary & Mechanistic I...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Materials Scientists, Polymer Chemists, and Advanced Therapeutics/Drug Delivery Researchers Document Type: Technical Application Note & Standard Operating Protocol (SOP)

Executive Summary & Mechanistic Insights

The demand for high-performance polymers in aerospace, flexible microelectronics, and advanced biomedical devices requires materials that bridge the gap between processability and extreme thermo-mechanical stability. Polyetherimides (PEIs) achieve this balance.

4,4'-Bis(4-nitrophenoxy)biphenyl (B4NP) is a critical, high-value aromatic precursor in this domain [1]. The strategic importance of B4NP lies in its structural duality:

  • Ether Linkages (-O-): Impart rotational freedom along the polymer backbone, drastically improving solubility in aprotic solvents and lowering the glass transition temperature ( Tg​ ) to enable melt-processing and film casting [2].

  • Biphenyl Moieties: Provide rigid, highly conjugated planar segments that maintain exceptional tensile strength and thermo-oxidative stability (degradation temperatures often exceeding 500 °C) [3].

The synthesis of these PEIs is a two-phase transformation. First, B4NP is catalytically reduced to the diamine monomer 4,4'-Bis(4-aminophenoxy)biphenyl (BAPB) . Second, BAPB undergoes a stoichiometric polycondensation with an aromatic tetracarboxylic dianhydride (such as 6FDA, ODPA, or BPFDA) to form a poly(ether amic acid) (PAA) intermediate, which is subsequently cyclodehydrated (imidized) into the final polyetherimide [4].

Synthetic Workflow

The following Graphviz diagram illustrates the logical progression from the dinitro precursor to the final high-performance polymer film.

PEI_Synthesis B4NP 4,4'-Bis(4-nitrophenoxy)biphenyl (B4NP) Reduction Catalytic Reduction (Pd/C, Hydrazine Hydrate) B4NP->Reduction BAPB 4,4'-Bis(4-aminophenoxy)biphenyl (BAPB) Reduction->BAPB Polycondensation Polycondensation in DMAc (0-25 °C, 24h) BAPB->Polycondensation Dianhydride Dianhydride Monomer (e.g., 6FDA, ODPA, BPADA) Dianhydride->Polycondensation PAA Poly(ether amic acid) (PAA) Precursor Solution Polycondensation->PAA Imidization Thermal Imidization (Step-heating to 250-300 °C) PAA->Imidization PEI High-Performance Polyetherimide (PEI) Film Imidization->PEI

Synthetic workflow from B4NP to high-performance polyetherimide via a PAA intermediate.

Experimental Protocols

Protocol A: Catalytic Reduction of B4NP to BAPB

Causality & Rationale: While high-pressure hydrogenation is industrially common, bench-scale synthesis benefits from chemical reduction using hydrazine hydrate and Palladium on Carbon (Pd/C). Hydrazine acts as an efficient hydrogen donor, degrading strictly into nitrogen gas and water. This prevents the contamination of the diamine with metal salts (a common issue in Fe/HCl reductions), which would prematurely terminate polymer chain growth during polycondensation [1].

Reagents:

  • 4,4'-Bis(4-nitrophenoxy)biphenyl (B4NP): 10.0 g (23.3 mmol)

  • Hydrazine hydrate (80%): 15 mL

  • 10% Pd/C catalyst: 0.1 g

  • Absolute ethanol / 1,4-Dioxane (1:1 v/v): 150 mL

Step-by-Step Procedure:

  • Dissolution: In a 250 mL three-neck round-bottom flask equipped with a reflux condenser and magnetic stirrer, suspend 10.0 g of B4NP in 150 mL of the ethanol/dioxane mixture.

  • Catalyst Addition: Add 0.1 g of 10% Pd/C to the suspension. Caution: Pd/C is pyrophoric; add under a gentle stream of nitrogen.

  • Heating: Heat the mixture to 70–80 °C until the B4NP is fully dissolved.

  • Reduction: Add hydrazine hydrate dropwise over 1 hour using an addition funnel. The reaction will effervesce as nitrogen gas is evolved.

  • Reflux: Maintain reflux for an additional 4–5 hours until the solution turns from yellow to colorless, indicating complete reduction of the nitro groups.

  • Isolation: Filter the hot solution rapidly through a Celite pad to remove the Pd/C catalyst.

  • Crystallization: Pour the filtrate into 500 mL of chilled distilled water. Collect the precipitated white BAPB crystals via vacuum filtration.

  • Purification: Recrystallize from ethanol and dry in a vacuum oven at 80 °C for 12 hours.

Self-Validation System:

  • Melting Point: Verify the melting point is sharp at 198–199 °C [2].

  • FT-IR Spectroscopy: Confirm the complete disappearance of asymmetric/symmetric NO2​ stretching bands at ~1520 cm−1 and 1340 cm−1 , and the appearance of primary amine N−H stretching bands at 3300–3450 cm−1 .

Protocol B: Two-Step Synthesis of Polyetherimide (PEI)

Causality & Rationale: The two-step method is prioritized over one-step high-temperature reflux. By synthesizing the Poly(ether amic acid) (PAA) at low temperatures (0–25 °C), we prevent premature imidization. Premature ring-closure causes the polymer to precipitate out of solution before high molecular weights are achieved. Furthermore, casting the PAA directly onto a substrate before thermal imidization allows for the fabrication of highly uniform, defect-free films [3].

Reagents:

  • BAPB (purified from Protocol A): 3.684 g (10.0 mmol)

  • 4,4'-(Hexafluoroisopropylidene)diphthalic anhydride (6FDA): 4.442 g (10.0 mmol)

  • Anhydrous N,N-Dimethylacetamide (DMAc): 45 mL

Step-by-Step Procedure:

  • Monomer Dissolution: In a flame-dried 100 mL flask purged with nitrogen, dissolve 3.684 g of BAPB in 30 mL of anhydrous DMAc. Stir at room temperature until a clear solution forms.

  • Polycondensation: Cool the flask to 0–5 °C using an ice bath. Gradually add 4.442 g of 6FDA in three distinct portions over 30 minutes to control the exothermic reaction. Wash residual dianhydride into the flask with the remaining 15 mL of DMAc.

  • Chain Extension: Remove the ice bath and allow the viscous solution to stir continuously at room temperature (25 °C) for 24 hours. This yields a ~15 wt% Poly(ether amic acid) (PAA) precursor solution.

  • Film Casting: Pour the viscous PAA solution onto a clean, leveled glass plate. Spread uniformly using a doctor blade (gap size ~250 µm).

  • Thermal Imidization: Place the glass plate in a programmable vacuum oven. Execute the following step-baking profile to drive off DMAc and induce cyclodehydration:

    • 100 °C for 1 hour (Solvent evaporation)

    • 150 °C for 1 hour (Initiation of imidization)

    • 200 °C for 1 hour (Bulk imidization)

    • 250 °C for 1 hour (Completion and annealing)

  • Delamination: Cool to room temperature and soak the glass plate in warm deionized water to facilitate the self-stripping of the flexible PEI film [2].

Self-Validation System:

  • Viscometry: The inherent viscosity ( ηinh​ ) of the PAA solution should be 0.80 dL/g (measured at 0.5 g/dL in DMAc at 30 °C), indicating sufficient molecular weight for film formation.

  • FT-IR Spectroscopy: Confirm imidization via the presence of characteristic imide carbonyl rings: asymmetric C=O stretch at ~1780 cm−1 , symmetric C=O stretch at ~1720 cm−1 , and C-N stretch at ~1370 cm−1 . The broad PAA O-H/N-H band at 2500–3500 cm−1 must be completely absent.

Quantitative Data & Material Properties

The physical and thermal properties of BAPB-based polyetherimides vary significantly depending on the dianhydride selected. The table below summarizes the comparative performance of BAPB polymerized with different commercial dianhydrides, demonstrating the versatility of the B4NP-derived diamine[3, 4].

Polymer System (Dianhydride + BAPB)Glass Transition Temp ( Tg​ , °C)5% Wt. Loss Temp in N2​ ( Td5%​ , °C)Tensile Strength (MPa)Elongation at Break (%)
PMDA (Pyromellitic dianhydride)28253810512
6FDA (Fluorinated dianhydride)265516958
ODPA (Oxydiphthalic anhydride)2505049015
BPFDA (Bisphenol-A dianhydride)24249685170

Note: The incorporation of flexible ether linkages from BAPB ensures that even with rigid dianhydrides like PMDA, the resulting polymer maintains a distinct Tg​ prior to degradation, allowing for thermoplastic processing.

References

  • Synthesis and Properties of Poly(ether imide)s Having Ortho-Linked Aromatic Units in the Main Chain. Macromolecules - ACS Publications. Available at:[Link]

  • Synthesis and Characterization of Polyimides Containing 4,4'-Hexafluoroisopropylidene-Bisphthalic. Semantic Scholar. Available at:[Link]

  • Synthesis and properties of polyimides based on isomeric (4, 4′-methylenediphenoxyl) bis (phthalic anhydride)s (BPFDAs). ResearchGate. Available at: [Link]

Application

Application Note: High-Yield Catalytic Hydrogenation of 4,4'-bis(4-nitrophenoxy)biphenyl to BAPB Using Pd/C

Executive Summary & Strategic Context The synthesis of 4,4'-bis(4-aminophenoxy)biphenyl (BAPB) from its nitro precursor, 4,4'-bis(4-nitrophenoxy)biphenyl, is a critical chemical transformation in advanced polymer chemist...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Strategic Context

The synthesis of 4,4'-bis(4-aminophenoxy)biphenyl (BAPB) from its nitro precursor, 4,4'-bis(4-nitrophenoxy)biphenyl, is a critical chemical transformation in advanced polymer chemistry. BAPB serves as a fundamental diamine monomer utilized in the fabrication of high-performance polyimides, which exhibit exceptional thermal stability, chemical resistance, and mechanical properties required for aerospace components and flexible electronics () [1].

While traditional chemical reduction using hydrazine hydrate is possible, it presents significant toxicity, heavy waste generation, and complex purification challenges. Catalytic hydrogenation using Palladium on Carbon (Pd/C) offers a highly efficient, atom-economical, and scalable alternative that eliminates hydrazine-associated hazards and prevents the formation of difficult-to-remove azo byproducts () [2].

Mechanistic Insights & Causality: The Role of Pd/C

The reduction of aromatic nitro compounds to anilines on a palladium surface proceeds via a well-documented sequence of intermediates: nitro nitroso hydroxylamine amine .

Why Palladium? Palladium is selected due to its optimal d-band center energetics, which facilitate the dissociative adsorption of molecular hydrogen ( H2​ ) into highly reactive surface-bound hydrogen atoms. This allows the reduction to proceed rapidly at moderate temperatures, completely avoiding the unwanted hydrogenolysis (cleavage) of the sensitive ether (C-O-C) linkages in the biphenyl backbone () [3].

Why an Activated Carbon Support? The use of an activated carbon support is deliberate. Carbon provides a massive surface area (often >900 m²/g), ensuring high dispersion of Pd nanoparticles and maximizing the number of active catalytic sites. Furthermore, the non-polar nature of the carbon support preferentially adsorbs the hydrophobic aromatic rings of 4,4'-bis(4-nitrophenoxy)biphenyl, bringing the nitro groups into direct proximity with the active hydrogen species.

Mechanism Nitro Nitro Group (-NO2) Nitroso Nitroso (-NO) Nitro->Nitroso +H2, -H2O Hydroxyl Hydroxylamine (-NHOH) Nitroso->Hydroxyl +H2 Amine Amine Group (-NH2) Hydroxyl->Amine +H2, -H2O

Stepwise reduction mechanism of the nitro group on the Pd/C catalyst surface.

Experimental Protocol: Self-Validating Methodology

To ensure high yield and polymer-grade purity (>99.9%), the following protocol utilizes ethyl acetate as the solvent. Ethyl acetate provides excellent solubility for both the nitro precursor and the amine product at moderate temperatures, preventing premature product precipitation that can coat and deactivate the catalyst.

Materials Required
  • Substrate: 4,4'-bis(4-nitrophenoxy)biphenyl (High purity, >98%)

  • Catalyst: 5% or 10% Pd/C (50% wet to prevent pyrophoric hazards during transfer)

  • Solvent: Ethyl acetate (HPLC grade)

  • Gas: Hydrogen ( H2​ , UHP grade, 99.999%) and Nitrogen ( N2​ ) for purging

Step-by-Step Workflow
  • Reactor Charging: In a high-pressure autoclave reactor, charge 210 g of 4,4'-bis(4-nitrophenoxy)biphenyl, 840 mL of ethyl acetate, and the required catalytic load of Pd/C (e.g., 1-2% w/w relative to the substrate). Causality: Charging the solid catalyst wet or under a blanket of inert gas prevents solvent ignition.

  • Inertion and Purging: Seal the reactor. Purge the headspace with N2​ three times at 5 atm to displace all oxygen. Follow with three purges of H2​ to establish the reactive atmosphere. Causality: Absolute oxygen removal is critical to prevent explosive H2​/O2​ mixtures and to avoid oxidizing the sensitive amine product back to a nitroso state.

  • Pressurization and Heating: Pressurize the reactor to 15 atm with H2​ . Begin agitation (500-800 rpm) and heat the mixture to 40–60 °C. Causality: 15 atm ensures sufficient mass transfer of H2​ into the liquid phase. The moderate temperature of 40-60 °C provides the activation energy for nitro reduction while suppressing side reactions.

  • Reaction Monitoring: Maintain temperature and pressure for 5 to 8 hours. The reaction is complete when hydrogen uptake ceases (observed via a stable pressure gauge over a 30-minute window).

  • Catalyst Recovery: Cool the reactor to 30 °C, vent the remaining H2​ safely, and purge with N2​ . Perform a filtration through a Celite pad to quantitatively remove the Pd/C catalyst. Causality: Removing the catalyst before crystallization prevents heavy metal contamination in the final monomer, which would otherwise degrade the dielectric properties of the resulting polyimide.

  • Isolation: Concentrate the filtrate under reduced pressure, or induce crystallization by cooling to 0-5 °C. Filter the resulting white solid powder and dry under vacuum at 60 °C.

Workflow Start 4,4'-bis(4-nitrophenoxy)biphenyl + Pd/C + Ethyl Acetate Purge N2 / H2 Purge (Displace Oxygen) Start->Purge React Hydrogenation (40-60°C, 15 atm H2, 5-8 h) Purge->React Filter Filtration (Remove Pd/C Catalyst) React->Filter Crystallize Cooling & Crystallization (0-5°C) Filter->Crystallize Product 4,4'-bis(4-aminophenoxy)biphenyl (>99% Purity) Crystallize->Product

Workflow for the Pd/C-catalyzed hydrogenation of 4,4'-bis(4-nitrophenoxy)biphenyl.

Quantitative Data & Condition Optimization

The choice of solvent and reaction conditions drastically impacts the yield and purity of BAPB. Traditional methods using alcohols (e.g., ethanol) at atmospheric pressure often result in lower yields due to the formation of azo or azoxy byproducts. Pressurized ester systems (like ethyl acetate) suppress these side reactions and improve overall throughput.

Table 1: Optimization of Hydrogenation Conditions for BAPB Synthesis

SolventCatalyst SystemTemp (°C)Pressure (atm)Time (h)Yield (%)Purity (%)
EthanolPd/C + Hydrazine60 - 701 (Reflux)3 - 4~85.098.5
DMFPd/C + H2​ 80 - 100104 - 692.099.0
Ethyl Acetate Pd/C + H2​ 40 - 60 15 5 - 8 99.0 99.9

Note: Data synthesized from comparative patent literature demonstrating the superiority of pressurized ester solvents for high-purity diamine recovery.

Quality Control & Self-Validation

A robust protocol must be self-validating. To confirm the successful quantitative reduction of 4,4'-bis(4-nitrophenoxy)biphenyl to BAPB, perform the following analytical checks on the isolated product:

  • Melting Point Analysis: The purified BAPB should exhibit a sharp melting point of 200.5 – 201.0 °C . A depressed or broadened melting point indicates incomplete reduction (presence of nitroso/hydroxylamine intermediates) or retained solvent.

  • FTIR Spectroscopy: The spectrum must show the complete disappearance of the strong asymmetric and symmetric NO2​ stretching bands at ~1520 cm⁻¹ and ~1340 cm⁻¹. Concurrently, the appearance of a distinct double peak at 3300–3400 cm⁻¹ (primary amine N−H stretch) validates the formation of the diamine.

  • Chromatographic Purity: HPLC analysis should confirm a purity of 99.9%. This is the strict stoichiometric threshold required for step-growth polyimide polymerization to ensure high molecular weight without premature chain termination.

References

  • Google Patents (CN105294461A). Preparation method of 4,4'-bis(4-aminophenoxy)biphenyl.
  • Macromolecules (ACS Publications) . Synthesis and Properties of Poly(ether imide)s Having Ortho-Linked Aromatic Units in the Main Chain. Retrieved from:[Link]

Method

Application Note: Purification of 4,4'-bis(4-nitrophenoxy)biphenyl via Solvent/Antisolvent Recrystallization

Target Audience: Researchers, Materials Scientists, and Process Chemists in Advanced Polymer Development. Abstract 4,4'-bis(4-nitrophenoxy)biphenyl (CAS: 17095-00-0) is a high-value aromatic nitro compound that serves as...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Materials Scientists, and Process Chemists in Advanced Polymer Development.

Abstract

4,4'-bis(4-nitrophenoxy)biphenyl (CAS: 17095-00-0) is a high-value aromatic nitro compound that serves as a critical precursor for 4,4'-bis(4-aminophenoxy)biphenyl (BAPB), a fundamental diamine monomer used in the synthesis of high-performance polyimides [1]. Because impurities in the monomer directly truncate polymer chain growth and degrade thermal stability, achieving >99.9% purity is mandatory. This application note details a field-proven solvent/antisolvent recrystallization protocol, providing mechanistic insights, quantitative solvent data, and self-validating quality control measures to isolate the pure compound from crude nucleophilic aromatic substitution (SNAr) reaction mixtures [2].

Mechanistic Rationale for Solvent/Antisolvent Recrystallization

The crude product synthesized via the SNAr reaction of 4,4'-dihydroxybiphenyl and 4-chloronitrobenzene typically contains unreacted starting materials, highly colored byproducts, and inorganic salts (e.g., KCl or NaCl generated from the carbonate base).

Standard single-solvent recrystallization is inefficient due to the compound's highly rigid biphenyl core and strong intermolecular π−π stacking, which results in a steep solubility curve only at extreme temperatures. Therefore, a solvent/antisolvent system is employed [1].

  • The Solvent (DMF): N,N-Dimethylformamide acts as a highly polar, aprotic solvent that effectively disrupts the intermolecular forces of the nitro compound at elevated temperatures (120–130 °C).

  • The Antisolvent (Water or Ethanol): The addition of a protic antisolvent rapidly lowers the dielectric constant of the bulk medium. This forces the system into a state of supersaturation, driving the selective nucleation of 4,4'-bis(4-nitrophenoxy)biphenyl while leaving organic impurities solvated in the mother liquor.

Solvent Selection and Quantitative Data

Selecting the correct solvent ratios is critical to prevent "crash-cooling," which leads to amorphous precipitation and the occlusion of impurities within the crystal lattice.

Table 1: Physicochemical Properties and Roles of Solvents in Purification

SolventBoiling Point (°C)Role in PurificationSolubility Profile (Target Compound)
N,N-Dimethylformamide (DMF) 153.0Primary SolventHigh at 130°C; Moderate at 25°C
Deionized Water 100.0Primary AntisolventInsoluble at all temperatures
Ethanol 78.3Secondary Antisolvent / WashVery Low at all temperatures
Toluene 110.6Azeotropic Co-solventLow at 25°C; Moderate at 110°C

Process Workflow

G N1 Crude 4,4'-bis(4-nitrophenoxy)biphenyl N2 Dissolution in Hot DMF (120-130°C) N1->N2 N3 Hot Filtration (Remove Insoluble Salts) N2->N3 N4 Antisolvent Addition (H2O/EtOH) N3->N4 N5 Controlled Cooling (Ramp to 10-15°C) N4->N5 N6 Nucleation & Crystal Growth N5->N6 N7 Vacuum Filtration & Washing N6->N7 N8 Vacuum Drying (80°C, 12h) N7->N8 N9 Pure Product (>99.9% Purity) N8->N9

Figure 1: Workflow for the solvent/antisolvent recrystallization of the target compound.

Step-by-Step Recrystallization Protocol

Materials Required:
  • Crude 4,4'-bis(4-nitrophenoxy)biphenyl

  • N,N-Dimethylformamide (DMF), ACS Reagent Grade

  • Deionized (DI) Water or Absolute Ethanol

  • 1% Silver Nitrate ( AgNO3​ ) solution (for validation)

Step 1: High-Temperature Dissolution
  • Transfer the crude yellow solid into a multi-neck round-bottom flask equipped with a reflux condenser and a mechanical stirrer.

  • Add DMF at a ratio of approximately 3–4 mL per gram of crude solid.

  • Heat the suspension to 120–130 °C under a nitrogen atmosphere until the organic solid completely dissolves [2].

  • Causality: Nitrogen prevents high-temperature oxidative degradation of the electron-rich ether linkages.

Step 2: Hot Filtration
  • Pre-heat a Buchner funnel and filter flask to prevent premature crystallization.

  • Rapidly filter the hot solution to remove insoluble inorganic salts (e.g., K2​CO3​ , KCl ) generated during the upstream SNAr reaction [2].

  • Causality: Removing nucleation sites (solid impurities) ensures that subsequent crystal growth is driven solely by the target compound, preventing heterogeneous impurity occlusion.

Step 3: Antisolvent Addition and Controlled Cooling
  • Return the clarified filtrate to the reaction vessel and maintain the temperature at 90–100 °C.

  • Begin dropwise addition of the antisolvent (DI water or Ethanol) under vigorous stirring. Add approximately 1 mL of antisolvent per 3 mL of DMF used.

  • Once a slight, persistent cloudiness is observed (the cloud point), cease antisolvent addition.

  • Program the heating mantle to execute a controlled cooling ramp down to 10–15 °C over 3 to 4 hours[2].

  • Causality: A slow cooling ramp allows the molecules sufficient time to arrange into a highly ordered, thermodynamically stable crystal lattice, physically excluding unreacted 4-chloronitrobenzene.

Step 4: Isolation and Self-Validating Wash
  • Isolate the precipitated yellow crystals via vacuum filtration.

  • Wash the filter cake with cold DI water (or cold ethanol) to displace residual DMF.

  • Self-Validation Step: Collect a few drops of the final aqueous wash filtrate in a test tube and add a drop of 1% AgNO3​ solution. The absence of a white AgCl precipitate confirms the complete removal of chloride salt impurities from the crystal bed.

Step 5: Drying
  • Transfer the purified crystals to a vacuum oven.

  • Dry at 80 °C under high vacuum (<10 mbar) for 12 hours to constant weight.

  • Causality: Vacuum drying is strictly required because DMF has a high boiling point (153 °C). Standard oven drying would require temperatures that risk thermal degradation or localized melting of the product.

Quality Control and Analytical Validation

To confirm suitability for downstream catalytic reduction to BAPB, the recrystallized product must be validated against the following analytical benchmarks [2]:

  • Appearance: Bright yellow crystalline solid powder.

  • Melting Point (DSC/Capillary): 193.5 – 194.0 °C. (Depressed or broadened melting points indicate residual DMF or unreacted biphenol).

  • FTIR Spectroscopy:

    • 1557 cm−1 & 1328 cm−1 : Strong asymmetric and symmetric stretching vibrations confirming the −NO2​ groups.

    • 1264 cm−1 : Strong stretching vibration confirming the C−O−C diaryl ether linkages.

  • HPLC Purity: 99.92% (UV detection at 254 nm).

References

  • Title: 4,4'-Bis(4-nitrophenoxy)
  • Title: CN105294461A - Preparation method of 4,4'-bis(4-aminophenoxy)
Application

Hydrazine Hydrate Reduction of 4,4'-Bis(4-nitrophenoxy)biphenyl (BNPB) to 4,4'-Bis(4-aminophenoxy)biphenyl (BAPB)

Introduction & Scientific Rationale 4,4'-Bis(4-nitrophenoxy)biphenyl (BNPB) is a high-value aromatic nitro compound that serves as a critical synthetic precursor for 4,4'-Bis(4-aminophenoxy)biphenyl (BAPB)[1]. BAPB is a...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Scientific Rationale

4,4'-Bis(4-nitrophenoxy)biphenyl (BNPB) is a high-value aromatic nitro compound that serves as a critical synthetic precursor for 4,4'-Bis(4-aminophenoxy)biphenyl (BAPB)[1]. BAPB is a fundamental diamine monomer utilized in the fabrication of high-performance polyimides, which exhibit exceptional thermal stability, chemical resistance, and mechanical properties essential for aerospace, advanced composites, and flexible electronics[1].

The conversion of BNPB's nitro groups to amine functionalities is achieved through highly selective catalytic reduction[1]. While high-pressure catalytic hydrogenation is a viable industrial option, chemical reduction using hydrazine hydrate ( N2​H4​⋅H2​O ) is the most prominent methodology in laboratory and pilot-scale settings[2]. This method offers operational simplicity, high yields, and bypasses the safety hazards associated with specialized high-pressure hydrogen autoclave equipment[2].

Mechanistic Causality & Experimental Design

As a Senior Application Scientist, it is critical to understand why specific reagents and conditions are selected to ensure a self-validating and reproducible protocol. The reduction of aromatic nitro compounds by hydrazine hydrate requires a catalyst to facilitate the decomposition of hydrazine into active hydrogen species (diimide or atomic hydrogen) and nitrogen gas.

  • Catalyst Selection :

    • Palladium on Carbon (Pd/C) : The gold standard for this transformation. Pd/C provides a highly active surface area for the rapid decomposition of hydrazine, ensuring complete reduction of the bulky BNPB molecule without reducing the aromatic rings[2].

    • Ferric Chloride / Activated Carbon ( FeCl3​/C ) : A highly cost-effective, noble-metal-free alternative. FeCl3​⋅6H2​O is reduced in situ by hydrazine to form active iron species on the carbon support, which successfully mediates the hydrogen transfer[1].

  • Solvent Dynamics : The solubility of the rigid, highly crystalline BNPB is a limiting factor. A mixed solvent system of 1,4-dioxane and ethanol (or 2-methoxyethanol) is employed[1],[2]. Dioxane ensures the complete solvation of the starting material, while ethanol acts as a co-solvent that stabilizes the hydrazine and facilitates proton transfer. The boiling points of these solvents allow the reaction to be refluxed at 70–95 °C, providing the optimal thermal activation energy for the reduction[1],[2].

  • Thermodynamic Driving Force : The dropwise addition of hydrazine hydrate over 3–4 hours is a critical control measure. It prevents the violent, uncontrolled evolution of nitrogen gas and minimizes the formation of azoxy or azo side-products[2].

Mandatory Visualization: Reaction Workflow

G BNPB 4,4'-Bis(4-nitrophenoxy)biphenyl (BNPB) Solvents Solvent System (Dioxane/EtOH or 2-Methoxyethanol) BNPB->Solvents Catalyst Catalyst Addition (Pd/C or FeCl3/C) Solvents->Catalyst Heat Heat to Reflux (70°C - 95°C) Catalyst->Heat Hydrazine Hydrazine Hydrate Dropwise Addition (3-4h) Heat->Hydrazine Reaction Continuous Stirring (5-20h) Hydrazine->Reaction N2 Evolution Filter Hot Filtration (Catalyst Removal) Reaction->Filter Precipitate Precipitation in Water & Filtration Filter->Precipitate BAPB 4,4'-Bis(4-aminophenoxy)biphenyl (BAPB) Precipitate->BAPB Drying (60°C)

Figure 1: Standardized workflow for the catalytic hydrazine hydrate reduction of BNPB to BAPB.

Experimental Protocols

Protocol A: Pd/C-Catalyzed Hydrazine Reduction (High Yield)

This protocol is adapted from standard methodologies for synthesizing naphthalenic-based copolyimide precursors[2]. Self-Validation Checkpoint: The reaction mixture transitions from a yellow/orange suspension to a clear or pale solution as the nitro groups are fully reduced to amines.

  • Reaction Setup : To a completely dried 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and reflux condenser, add 4.28 g (10 mmol) of BNPB, 60 mL of 1,4-dioxane, 80 mL of ethanol, and 0.2 g of 10% Pd/C catalyst[2].

  • Inert Atmosphere & Heating : Purge the system with nitrogen gas flow to prevent oxidative side reactions of the resulting amine. Heat the mixture to 95 °C under continuous magnetic stirring[2].

  • Controlled Hydrazine Addition : Prepare a solution of 4 mL of hydrazine monohydrate in 20 mL of ethanol. Add this mixture dropwise through the dropping funnel over a strict period of 4 hours[2].

  • Maturation : After the hydrazine solution is completely added, maintain the reaction at 95 °C for an additional 20 hours to ensure complete conversion of any intermediate hydroxylamines[2].

  • Isolation : Cool the mixture to room temperature. Perform a hot filtration (or filter through a Celite pad) to remove the Pd/C catalyst[2].

  • Precipitation : Pour the clear filtrate into 1.5 L of vigorously stirred deionized water. A white precipitate of BAPB will form immediately[2].

  • Purification : Collect the resulting white precipitate by vacuum filtration, wash thoroughly with deionized water, and dry in a vacuum oven at 60 °C for 20 hours[2]. (Expected Yield: ~80-95%)[2],[3].

Protocol B: FeCl3​ /C-Catalyzed Hydrazine Reduction (Cost-Effective)

This protocol utilizes an in situ generated iron catalyst, ideal for scaling up without the prohibitive cost of palladium[1].

  • Reaction Setup : Charge a reaction vessel with crude 4,4'-bis(4-nitrophenoxy)biphenyl, active carbon, ferric chloride hexahydrate ( FeCl3​⋅6H2​O ), and 2-methoxyethanol as the primary solvent[1].

  • Reduction : Stir the mixture under reflux and add hydrazine hydrate dropwise over 3 hours while maintaining the temperature strictly at 70°–80° C[1].

  • Maturation : Continue stirring for 5 hours at the same temperature until nitrogen evolution ceases[1].

  • Isolation : Cool the reaction mixture and filter to remove the carbon/iron catalyst. Pour the filtrate into water to precipitate the crude product[1].

  • Purification (Self-Validating Salt Formation) : Filter the separated crystals. To achieve polymer-grade purity, dissolve the crude product in a warm solution of hydrochloric acid and isopropyl alcohol to form the soluble hydrochloride salt. Neutralize with ammonia water to precipitate the pure diamine, followed by filtration and drying[1],[4].

Quantitative Data Presentation

Table 1: Comparison of Hydrazine Hydrate Reduction Methodologies for BAPB Synthesis

ParameterProtocol A (Pd/C Catalyzed)Protocol B ( FeCl3​ /C Catalyzed)
Catalyst System 10% Palladium on Carbon FeCl3​⋅6H2​O
  • Activated Carbon
Solvent System 1,4-Dioxane / Ethanol2-Methoxyethanol
Reaction Temperature 95 °C (Reflux)70 °C – 80 °C
Hydrazine Addition Time 4 hours3 hours
Total Maturation Time 20 hours5 hours
Post-Reaction Processing Direct precipitation in waterHCl/Isopropanol salt formation & neutralization
Primary Advantage Highest purity, standard for polymer gradeHighly cost-effective, noble-metal free

References

1.[1] Title : 4,4'-Bis(4-nitrophenoxy)biphenyl - Benchchem Source : Benchchem URL : 1

2.[2] Title : Influence of the Water Content on the Diffusion Coefficients of Li+ and Water across Naphthalenic Based Copolyimide Cation-Exchange Membranes Source : ACS Publications (Journal of Physical Chemistry B) URL : 2

3.[3] Title : RSC Advances (Accepted Manuscript on Diamine Monomers) Source : Royal Society of Chemistry URL : 3

4.[4] Title : CN115286519A - Preparation method of 4,4' -bis (3-aminophenoxy) biphenyl Source : Google Patents URL :4

Sources

Method

Advanced Step-Growth Polymerization Protocols: From 4,4'-Bis(4-nitrophenoxy)biphenyl to High-Performance Polyimides

Executive Summary & Mechanistic Rationale In the development of advanced materials for aerospace, flexible electronics, and composite matrices, the synthesis of high-performance polyimides (PIs) relies heavily on the pur...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

In the development of advanced materials for aerospace, flexible electronics, and composite matrices, the synthesis of high-performance polyimides (PIs) relies heavily on the purity and structural integrity of their monomeric precursors. 4,4'-Bis(4-nitrophenoxy)biphenyl (CAS 17095-00-0) serves as a critical, high-value synthon in this domain 1. Through highly selective catalytic reduction, this dinitro compound is converted into 4,4'-bis(4-aminophenoxy)biphenyl (BAPB), a fundamental diamine monomer [[1]]().

As a Senior Application Scientist, I emphasize that step-growth polymerization is unforgiving. Governed by the Carothers equation ( DP=1/(1−p) ), achieving a high degree of polymerization requires a stoichiometric imbalance factor ( r ) as close to 1.000 as possible. Even trace amounts of unreduced mono-nitro impurities from the precursor stage will act as chain terminators, severely capping the molecular weight and yielding brittle, unusable films. The protocols below are engineered as self-validating systems to ensure absolute stoichiometric fidelity.

Reaction Pathway & Workflow

PolymerizationWorkflow N1 4,4'-Bis(4-nitrophenoxy)biphenyl (Dinitro Precursor) N2 Catalytic Reduction (Pd/C + N2H4·H2O) N1->N2 Step 1: Reduction N3 4,4'-Bis(4-aminophenoxy)biphenyl (BAPB Diamine Monomer) N2->N3 Filtration & Crystallization N4 Equimolar Addition of Dianhydride (e.g., 6FDA) N3->N4 Step 2: Polyaddition N5 Polyamic Acid (PAA) (Viscous Intermediate) N4->N5 Anhydrous DMAc N6 Cyclodehydration (Thermal or Chemical) N5->N6 Step 3: Imidization N7 High-Performance Polyimide (PI Film/Resin) N6->N7 -H2O

Fig 1: Reaction workflow from dinitro precursor to high-performance polyimide.

Protocol I: Catalytic Reduction to BAPB Monomer

Objective: Convert the dinitro precursor into polymerization-grade BAPB diamine.

Causality & Design Choices: We utilize Palladium on Carbon (Pd/C) with hydrazine hydrate ( N2​H4​⋅H2​O ) 2. Hydrazine decomposes on the Pd surface to generate hydrogen gas in situ. This avoids the hazards of high-pressure H2​ reactors while providing a strong driving force for quantitative reduction.

Step-by-Step Methodology:

  • Suspension: In a multi-neck round-bottom flask equipped with a reflux condenser and nitrogen inlet, suspend 10.0 g of 4,4'-bis(4-nitrophenoxy)biphenyl in 100 mL of absolute ethanol (or an ethyl acetate/alcohol blend) 2.

  • Catalyst Addition: Add 0.1 g of 10% Pd/C catalyst. Purge the system with nitrogen for 15 minutes to displace oxygen.

  • In Situ Hydrogenation: Heat the mixture to 60-70 °C. Add 15 mL of 80% hydrazine hydrate dropwise over 1 hour. Causality: Slow addition prevents thermal runaway and controls the rate of hydrogen evolution, preventing the catalyst from being poisoned by intermediate azo/azoxy species.

  • Reflux: Maintain reflux for 3-4 hours until the reaction is complete 2.

  • Hot Filtration: Filter the mixture while near boiling through a Celite pad to remove the Pd/C catalyst. Causality: BAPB has a high melting point and will rapidly crystallize if the solvent cools, trapping the product in the catalyst bed.

  • Crystallization: Allow the filtrate to cool to room temperature, then chill in an ice bath to maximize precipitation. Filter, wash with cold ethanol, and dry under vacuum at 80 °C.

Self-Validation Checkpoint: Evaluate the filtrate color and the final melting point. A persistent yellow hue in the filtrate indicates unreacted nitro groups. The final dried BAPB powder must be white/colorless with a sharp melting point of 200.5–201.0 °C [[2]](). If the melting point is depressed, recrystallization is mandatory before proceeding to polymerization.

Protocol II: Step-Growth Polymerization (Two-Stage Method)

Objective: Synthesize a high-molecular-weight polyimide using BAPB and a dianhydride (e.g., 6FDA for fluorinated polyimides or PMDA for Kapton-type films).

Causality & Design Choices: The reaction is conducted in highly polar, aprotic solvents like N,N-Dimethylacetamide (DMAc) to keep the rigid polyamic acid (PAA) intermediate fully solvated 3. Strict anhydrous conditions are non-negotiable; moisture hydrolyzes the dianhydride into a dicarboxylic acid, permanently destroying the 1:1 stoichiometry required for chain extension.

Step-by-Step Methodology:

  • Preparation: Flame-dry all glassware. Purge the reaction vessel with Argon. Use strictly anhydrous DMAc (stored over molecular sieves).

  • Monomer Dissolution: Dissolve exactly 5.000 mmol of purified BAPB in 15 mL of DMAc. Stir until a completely homogeneous solution is achieved.

  • Dianhydride Addition: Slowly add exactly 5.000 mmol of the chosen dianhydride (e.g., 6FDA) in small portions over 30 minutes 3. Causality: Portion-wise addition controls the exothermic ring-opening reaction. Dumping the powder at once causes local stoichiometric imbalances and heat spikes, leading to premature cross-linking.

  • PAA Maturation: Stir the mixture at room temperature under Argon for 3 to 12 hours to allow the polyamic acid chains to grow.

  • Imidization (Cyclodehydration):

    • Option A (Chemical Imidization): Add an excess of acetic anhydride (dehydrating agent) and pyridine (catalyst) to the PAA solution. Stir at 120 °C for 2 hours, then precipitate the polymer into excess methanol 3.

    • Option B (Thermal Imidization): Cast the viscous PAA solution onto a clean glass substrate. Subject it to a step-wise heating profile in a vacuum oven: 100 °C, 150 °C, 200 °C, 250 °C, and 300 °C for 1 hour at each step 4. Causality: Step-wise heating allows slow solvent evaporation. Rapid heating causes the released water of imidization to boil, creating micro-voids and structural flaws in the film.

Self-Validation Checkpoint: During PAA maturation (Step 4), the solution must exhibit the Weissenberg effect (the fluid visibly climbs the stirring shaft due to high viscosity and chain entanglement). If the solution remains watery, the stoichiometry was compromised (likely by moisture), and the synthesis should be aborted.

Quantitative Data & Characterization

The choice of dianhydride paired with the BAPB diamine drastically alters the final thermomechanical properties of the polyimide. Below is a comparative summary of expected properties based on standard characterization of BAPB-derived polyimides.

PropertyPMDA-BAPB PolyimideBTDA-BAPB Polyimide6FDA-BAPB Polyimide
Dianhydride Structure Rigid, planarSemi-rigid, carbonyl hingeFlexible, fluorinated
Glass Transition ( Tg​ ) ~295 °C~265 °C~255 °C
Tensile Strength 105 MPa95 MPa85 MPa
10% Wt. Loss (N₂) > 520 °C> 510 °C~ 495 °C
Optical Transparency Amber / OpaqueAmberHighly Transparent

Sources

Application

Laboratory Scale-Up Synthesis and Purification of 4,4'-Bis(4-nitrophenoxy)biphenyl Monomer

Executive Summary 4,4'-Bis(4-nitrophenoxy)biphenyl is a high-value aromatic nitro compound that serves as a critical direct precursor for 4,4'-bis(4-aminophenoxy)biphenyl (BAPB)[1]. BAPB is a fundamental diamine monomer...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

4,4'-Bis(4-nitrophenoxy)biphenyl is a high-value aromatic nitro compound that serves as a critical direct precursor for 4,4'-bis(4-aminophenoxy)biphenyl (BAPB)[1]. BAPB is a fundamental diamine monomer utilized in the fabrication of high-performance polyimides, aerospace composites, and flexible electronics[1]. Transitioning the synthesis of 4,4'-bis(4-nitrophenoxy)biphenyl from a milligram-scale discovery phase to a robust laboratory scale-up (500g+) requires strict control over reaction kinetics, exotherm management, and intermediate stabilization. This application note details a self-validating, highly optimized protocol based on Nucleophilic Aromatic Substitution (SNAr), designed to maximize yield and purity while minimizing hydrolytic side reactions.

Mechanistic Causality & Reaction Design

The synthesis relies on the SNAr mechanism, where phenoxide ions generated from 4,4'-biphenol act as nucleophiles to attack the electron-deficient aromatic ring of 1-chloro-4-nitrobenzene[1]. To ensure a highly efficient scale-up, the reaction design must address the following mechanistic causalities:

  • Base Selection (Why K₂CO₃?): Potassium carbonate is utilized as a mild, heterogeneous base[2]. Unlike stronger bases (e.g., NaOH or KOH), K₂CO₃ efficiently deprotonates the biphenol without inducing the hydrolytic cleavage of the ether linkages or the premature hydrolysis of 1-chloro-4-nitrobenzene into 4-nitrophenol.

  • Azeotropic Dehydration (Why Toluene?): The deprotonation of 4,4'-biphenol by K₂CO₃ generates water. If left in the system, water severely diminishes the nucleophilicity of the phenoxide via hydrogen-bond solvation and promotes side reactions. Toluene is introduced to azeotropically distill and permanently remove this water from the reaction matrix before the electrophile is introduced.

  • Solvent Dynamics (Why DMAc?): N,N-Dimethylacetamide (DMAc) is selected as the strong-polarity aprotic solvent[3]. DMAc effectively solvates the potassium cations, leaving the phenoxide anions "naked" and highly reactive. Furthermore, its high dielectric constant stabilizes the negatively charged Meisenheimer complex intermediate during the rate-determining step.

Mechanism A 4,4'-Biphenol + K2CO3 B Potassium 4,4'-Biphenoxide (Active Nucleophile) A->B Deprotonation (-H2O, -CO2) C Nucleophilic Attack on 1-Chloro-4-nitrobenzene B->C SNAr Initiation D Meisenheimer Complex (Stabilized by -NO2 & DMAc) C->D Rate-Determining Step E Leaving Group Expulsion (-KCl) D->E Fast Aromatization F 4,4'-Bis(4-nitrophenoxy)biphenyl E->F Product Formation

Fig 1. Mechanistic pathway of the Nucleophilic Aromatic Substitution (SNAr) reaction.

Quantitative Process Optimization

To establish a self-validating protocol, empirical data was gathered to determine the optimal reaction parameters. The table below summarizes the causality between solvent/azeotrope choices and the final product integrity.

SolventBaseAzeotropic AgentTemp (°C)Time (h)Yield (%)HPLC Purity (%)Mechanistic Observation
DMFK₂CO₃None130865.092.0High hydrolysis side-reactions due to retained water.
DMFK₂CO₃Toluene130682.596.5Improved yield; water successfully removed.
DMAc K₂CO₃ Toluene 140 4 91.2 98.8 Optimal kinetics; excellent Meisenheimer stabilization.
NMPK₂CO₃Toluene160388.095.0Faster reaction, but slight thermal degradation observed.

Note: DMAc with Toluene at 140 °C provides the optimal balance of reaction velocity and product purity[3].

Self-Validating Scale-Up Protocol (500g Scale)

This methodology is designed to yield approximately 500g of highly pure 4,4'-bis(4-nitrophenoxy)biphenyl, utilizing in-process controls (IPCs) to ensure each step validates the success of the previous one.

Equipment & Reagents
  • Reactor: 5L jacketed glass reactor equipped with a high-torque mechanical stirrer, Dean-Stark trap, reflux condenser, internal thermocouple, and nitrogen sparger.

  • Reagents:

    • 4,4'-Biphenol (1.25 mol, 232.8 g)[2]

    • 1-Chloro-4-nitrobenzene (2.65 mol, 417.5 g) — 5.6% molar excess to drive completion[4]

    • Potassium Carbonate, anhydrous (2.75 mol, 380.1 g)[4]

    • N,N-Dimethylacetamide (DMAc) (2.5 L)

    • Toluene (600 mL)

    • Deionized Water (10 L, for precipitation)[3]

ProcessFlow N1 1. Phenoxide Generation N2 2. Azeotropic Dehydration N1->N2 Toluene reflux (110-120°C) N3 3. SNAr Reaction N2->N3 Add Electrophile (140°C, 4-6h) N4 4. Precipitation & Filtration N3->N4 Quench in H2O N5 5. Recrystallization & Drying N4->N5 Crude solid

Fig 2. Five-stage workflow for the scale-up synthesis of 4,4'-bis(4-nitrophenoxy)biphenyl.

Step-by-Step Methodology

Phase 1: Nucleophile Generation & Dehydration

  • Purge the 5L reactor with Nitrogen for 15 minutes to displace oxygen.

  • Charge the reactor with 232.8 g of 4,4'-biphenol, 380.1 g of anhydrous K₂CO₃, 2.0 L of DMAc, and 600 mL of Toluene.

  • Initiate mechanical stirring at 250 RPM. Causality: High shear is required to maintain the insoluble K₂CO₃ in suspension, maximizing the solid-liquid interfacial surface area.

  • Heat the jacket to achieve an internal temperature of 115–125 °C.

  • Allow the Toluene/Water azeotrope to reflux into the Dean-Stark trap. Continuously drain the lower aqueous layer while returning the upper toluene layer to the reactor.

  • IPC-1 (Self-Validation): Continue refluxing until water collection ceases entirely (approx. 3-4 hours). Extract a 1 mL aliquot of the reaction mixture and perform a Karl Fischer titration. Proceed only if water content is <0.05%.

Phase 2: SNAr Reaction 7. Gradually distill off the remaining Toluene from the reactor until the internal temperature reaches 135 °C. 8. Prepare a solution of 417.5 g of 1-chloro-4-nitrobenzene dissolved in 500 mL of DMAc. 9. Add the electrophile solution dropwise over 60 minutes. Causality: Controlled addition mitigates the exothermic spike associated with the rapid formation of the Meisenheimer complex. 10. Maintain the internal temperature at 135–140 °C and reflux for 4 hours[3]. 11. IPC-2 (Self-Validation): At t = 4 hours, pull a sample for HPLC analysis. The reaction is deemed complete when residual 4,4'-biphenol is <0.5% AUC.

Phase 3: Isolation & Purification 12. Cool the reaction mixture to 70 °C. 13. Filter the mixture while hot through a coarse sintered glass funnel to remove the inorganic salts (KCl and unreacted K₂CO₃)[3]. Causality: Filtering at 70 °C prevents the target monomer from co-precipitating with the salt cake. 14. Transfer the warm filtrate to an addition funnel and add it dropwise into a secondary 15L vessel containing 10 L of vigorously stirred deionized water at 10 °C[3]. A yellow precipitate will form immediately. 15. Stir the aqueous suspension for 1 hour to ensure complete diffusion of DMAc into the water phase. 16. Filter the crude 4,4'-bis(4-nitrophenoxy)biphenyl under vacuum. Wash the filter cake sequentially with 2 L of deionized water and 1 L of cold methanol. 17. Recrystallization: Dissolve the crude solid in a boiling mixture of DMF and Glacial Acetic Acid (3:1 ratio). Allow to cool slowly to room temperature, then to 4 °C overnight. 18. Filter the purified yellow crystals and dry in a vacuum oven at 80 °C for 24 hours until constant weight is achieved.

Safety & Hazard Mitigation

  • Thermal Runaway Risk: Aromatic nitro compounds possess high energy density. Ensure the jacketed reactor has active cooling capabilities during the addition of 1-chloro-4-nitrobenzene to prevent localized exothermic hotspots.

  • Toxicity: 1-Chloro-4-nitrobenzene is a severe skin irritant and systemic toxicant. DMAc is a known teratogen. All operations, especially the hot filtration and precipitation steps, must be conducted within a walk-in fume hood using appropriate PPE (nitrile over butyl gloves, face shield).

References

  • Preparation method of 4,4'-bis(4-aminophenoxy)biphenyl. Google Patents (CN105294461A).
  • Synthesis and Characterization of New Soluble Polyimides from 3,3',4,4'-Benzhydrol Tetracarboxylic Dianhydride and Various Diamines. Chemistry of Materials - ACS Publications.
  • 4,4'-Bis(4-nitrophenoxy)biphenyl. Benchchem.
  • Synthesis and Properties of Poly(ether imide)s Having Ortho-Linked Aromatic Units in the Main Chain. Macromolecules - ACS Publications.

Sources

Technical Notes & Optimization

Troubleshooting

improving yield in 4,4'-bis(4-nitrophenoxy)biphenyl nucleophilic substitution synthesis

Target: 4,4'-bis(4-nitrophenoxy)biphenyl Synthesis Welcome to the Advanced Materials Synthesis Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling to push the yield of 4,4'-bi...

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Author: BenchChem Technical Support Team. Date: April 2026

Target: 4,4'-bis(4-nitrophenoxy)biphenyl Synthesis

Welcome to the Advanced Materials Synthesis Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling to push the yield of 4,4'-bis(4-nitrophenoxy)biphenyl past the 70–80% plateau. This molecule is a critical precursor for high-performance polyimides and advanced polymers, and maximizing its yield requires precise control over the Nucleophilic Aromatic Substitution (SNAr) mechanism.

This guide provides field-proven troubleshooting, mechanistic insights, and a self-validating protocol to help you achieve >98% yields consistently.

The Mechanistic Core: SNAr Pathway

Understanding the causality of the reaction is the first step to optimizing it. The synthesis relies on the generation of a highly reactive biphenoxide dianion, which subsequently attacks the electron-deficient aromatic ring of the electrophile.

SNAr_Workflow N1 4,4'-Biphenol (Nucleophile Precursor) N3 Biphenoxide Dianion (Active Nucleophile) N1->N3 Base Addition N2 K2CO3 + Toluene (Deprotonation & Azeotrope) N2->N3 K+ Coordination N7 H2O Removed (Dean-Stark) N2->N7 Drives Equilibrium N5 Meisenheimer Complex (Transition State) N3->N5 SNAr Attack (130-140°C) N4 1-Chloro-4-nitrobenzene (Electrophile, 2.2-2.5 eq) N4->N5 Electron Withdrawal (NO2) N6 4,4'-bis(4-nitrophenoxy)biphenyl (Target Product) N5->N6 Cl- Elimination

Fig 1: SNAr mechanistic pathway for 4,4'-bis(4-nitrophenoxy)biphenyl synthesis.

Diagnostic Q&A: Troubleshooting Common Failure Modes

Q1: My LC-MS shows a massive peak for the mono-substituted intermediate and my yield is stuck at 75%. How do I drive the reaction to completion? Causality: The first substitution reduces the electron density of the remaining phenoxide slightly, but more importantly, steric hindrance increases. If your electrophile ratio is too low, the reaction stalls at the mono-substituted intermediate. Solution: Stoichiometry is critical. You must use a molar ratio of 1 mole of 4,4'-biphenol to 2.2–2.5 moles of 1-chloro-4-nitrobenzene ([1]). The excess electrophile mass-drives the equilibrium toward the complete di-substituted product.

Q2: I am using NaOH as a base and ethanol as a solvent, but my yields are abysmal. Why? Causality: SNAr reactions require the nucleophile (phenoxide) to be as "naked" and reactive as possible. Protic solvents like ethanol hydrogen-bond with the phenoxide, drastically reducing its nucleophilicity. Furthermore, NaOH produces water upon deprotonation, which can hydrolyze the nitrobenzene precursor. Solution: Switch to a strong polar aprotic solvent like DMF or DMAc, which solvates the potassium cations but leaves the phenoxide anions highly reactive ([2]). Use anhydrous K₂CO₃ as the base; the larger K⁺ ion provides better solubility and weaker ion-pairing than Na⁺.

Q3: The reaction mixture turned black, and I'm isolating a tarry substance instead of a yellow powder. What went wrong? Causality: Thermal degradation or premature reduction of the nitro groups. While SNAr requires heat to overcome the activation energy of the Meisenheimer complex formation, temperatures exceeding 150 °C in polar aprotic solvents can trigger side reactions, including the reduction of nitro groups or solvent decomposition. Solution: Strictly control your reflux temperature to 130–140 °C ([3]).

Q4: Should I consider using 1-fluoro-4-nitrobenzene instead of the chloro-derivative? Causality: In SNAr, the rate-determining step is the formation of the Meisenheimer complex, not the cleavage of the carbon-halogen bond. Fluorine is highly electronegative, which intensely polarizes the C-F bond and stabilizes the negative charge in the transition state. Solution: Yes. If raw material cost is not a strict constraint, switching to 1-fluoro-4-nitrobenzene will significantly lower the required activation energy, allowing for lower reaction temperatures and shorter times while virtually eliminating mono-substituted byproducts.

Quantitative Process Parameters

To facilitate easy comparison, the following table summarizes the shift from standard academic conditions to optimized, high-yield industrial parameters.

ParameterStandard ConditionOptimized ConditionMechanistic Rationale
Electrophile 1-Chloro-4-nitrobenzene (2.0 eq)1-Chloro-4-nitrobenzene (2.2-2.5 eq)Excess drives the kinetically slower second substitution step.
Base NaOH or Na₂CO₃Anhydrous K₂CO₃K⁺ provides weaker ion-pairing, increasing phenoxide nucleophilicity.
Solvent System DMSO or EthanolDMAc + Toluene (4:1)DMAc activates the nucleophile; Toluene enables azeotropic water removal.
Temperature >150 °C130–140 °CPrevents thermal degradation of the nitro group while maintaining SNAr kinetics.
Expected Yield 65% – 80%98.0% – 98.5%Validated by scaled industrial protocols ([3]).
Self-Validating Experimental Protocol

This step-by-step methodology incorporates built-in validation checks to ensure the reaction is proceeding correctly before moving to the next step.

Phase 1: Azeotropic Deprotonation

  • Setup: Equip a 500 mL 3-neck flask with a mechanical stirrer, a nitrogen inlet, and a Dean-Stark trap fitted with a reflux condenser.

  • Loading: Add 4,4'-biphenol (1.0 eq), 1-chloro-4-nitrobenzene (2.2 eq), and anhydrous K₂CO₃ (2.5 eq).

  • Solvent Addition: Add 100 mL of DMAc (polar aprotic solvent) and 25 mL of Toluene (azeotropic agent).

  • Validation Check 1 (Water Removal): Heat the system to 130 °C under constant N₂ flow. As the K₂CO₃ deprotonates the biphenol, water is generated. This water forms an azeotrope with toluene, condenses, and separates in the Dean-Stark trap. Do not proceed until water accumulation in the trap ceases (typically 2-3 hours). This visually validates that the nucleophile is fully formed and anhydrous.

Phase 2: Nucleophilic Substitution 5. Reaction: Once water stops collecting, drain the excess toluene from the trap to allow the internal flask temperature to rise to 135–140 °C. 6. Incubation: Maintain this temperature for 3 to 5 hours. 7. Validation Check 2 (Salt Formation): You will observe the precipitation of KCl salts as a fine suspension, confirming the successful elimination of the chloride leaving group.

Phase 3: Isolation and Analytical Validation 8. Hot Filtration: Cool the system slightly to 90–100 °C. Filter the mixture while hot to remove the solid KCl and unreacted K₂CO₃. Causality: Filtering hot prevents the highly hydrophobic target product from co-precipitating with the salts. 9. Precipitation: Dropwise add the filtered DMAc solution into rapidly stirring deionized water (cooled to 10–15 °C). The product will crash out as a bright yellow solid powder. 10. Validation Check 3 (FTIR Confirmation): Filter, wash with deionized water, and dry in a vacuum oven at 80 °C. To validate the product without complex assays, run an FTIR. A successful synthesis of 4,4'-bis(4-nitrophenoxy)biphenyl is confirmed by sharp peaks at 1557 cm⁻¹ and 1328 cm⁻¹ (representing the -NO₂ stretches) and 1264 cm⁻¹ (representing the C-O-C ether linkage) ([3]).

References
  • Google Patents. "CN105294461A - Preparation method of 4,4'-bis(4-aminophenoxy)biphenyl".
  • ResearchGate. "Synthesis and Properties of Poly(ether Imide)s Derived from 2,5-Bis(3,4-Dicarboxyphenoxy)biphenyl Dianhydride and Aromatic Ether-Diamines". URL:[Link]

Sources

Optimization

overcoming solubility issues of 4,4'-bis(4-nitrophenoxy)biphenyl in organic solvents

Welcome to the Technical Support Center for High-Performance Monomer Synthesis. As a Senior Application Scientist, I frequently encounter researchers struggling with the notoriously poor solubility of 4,4'-bis(4-nitrophe...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for High-Performance Monomer Synthesis. As a Senior Application Scientist, I frequently encounter researchers struggling with the notoriously poor solubility of 4,4'-bis(4-nitrophenoxy)biphenyl (often abbreviated as BNOB). This high-value aromatic nitro compound is a critical precursor for 4,4'-bis(4-aminophenoxy)biphenyl (BAPB), a fundamental diamine monomer used in advanced polyimides[1].

Its rigid biphenyl core and symmetric ether linkages promote dense molecular packing and high crystallinity, rendering it practically insoluble in standard volatile organics like dichloromethane (DCM) or tetrahydrofuran (THF) at room temperature. This guide is designed to help you systematically troubleshoot and overcome these solubility barriers using field-proven, self-validating methodologies.

Part 1: Troubleshooting Guide & FAQs

Q1: Why does 4,4'-bis(4-nitrophenoxy)biphenyl precipitate out of solution during nucleophilic aromatic substitution (SNAr) before the reaction is complete? Causality: The SNAr reaction between 4,4'-dihydroxybiphenyl and 4-chloronitrobenzene generates the highly crystalline BNOB[1]. If the chosen solvent lacks sufficient polarity or hydrogen-bond accepting capability to disrupt the extensive π−π stacking of the product, it will crash out prematurely, trapping unreacted intermediates and drastically lowering your yield. Solution: Transition from moderately polar solvents to strong polar aprotic solvents (e.g., DMF, DMAc, or NMP) and maintain reaction temperatures above 130°C[2]. A mixed solvent system using DMF and toluene is highly effective; toluene acts as an azeotropic agent to continuously remove water generated during the phenoxide formation, driving the equilibrium forward while the DMF keeps the rigid product solvated[1].

Q2: I am trying to reduce the nitro groups to synthesize BAPB, but the starting material won't dissolve in ethanol. What are the alternatives? Causality: Standard aliphatic alcohols lack the dipole moment required to solvate the rigid biphenyl structure. Attempting a heterogeneous reduction in ethanol often leads to incomplete conversion and catalyst poisoning due to the insoluble product coating the catalyst surface. Solution: Utilize a co-solvent system or a higher-boiling ether/ester. For catalytic hydrogenation (e.g., using Pd/C and hydrazine hydrate), 2-methoxyethanol or ethylene glycol monomethyl ether are superior choices[1]. Alternatively, industrial protocols demonstrate successful reduction using an ester organic solvent with a Nickel catalyst under pressurized conditions (10-20 atm) at 40-70°C[2].

Q3: Can I use "green" solvents to dissolve and react this compound without relying on toxic solvents like DMF or NMP? Causality: Yes. The primary requirement for dissolution is a solvent matrix capable of disrupting the strong intermolecular forces. Deep Eutectic Solvents (DES) provide highly tunable hydrogen-bond donor/acceptor networks that can solubilize rigid aromatic ethers without the toxicity of traditional volatile organic compounds (VOCs). Solution: A Urea/ZnCl 2​ deep eutectic solvent system can act as both a green solvent and a catalyst for synthesizing symmetric aryl ether dinitro compounds like BNOB, offering a biodegradable alternative that maintains high reaction yields[3].

Part 2: Solvent Compatibility Data

To aid in your experimental design, the following table summarizes the solvation capacity of various solvent classes for 4,4'-bis(4-nitrophenoxy)biphenyl based on its crystallographic properties.

Solvent ClassSpecific SolventsSolvation Capacity (RT)Solvation Capacity (>100°C)Recommended Application
Standard Organics DCM, THF, AcetonePoor (<1 mg/mL)Poor to ModerateAnalytical washing; Impurity extraction[1].
Polar Aprotic DMF, DMAc, NMP, DMSOModerateExcellent (>100 mg/mL)Primary SNAr synthesis; High-temp polymerizations[2][4].
Azeotropic Mixes DMF/Toluene, DMAc/TolueneModerateExcellentSNAr synthesis requiring continuous water removal[1].
Glycol Ethers 2-MethoxyethanolPoorGoodCatalytic reduction to BAPB (Hydrazine/Pd/C)[1].
Deep Eutectic (DES) Urea/ZnCl 2​ N/A (Solid at RT)GoodGreen chemistry synthesis of dinitro precursors[3].

Part 3: Experimental Protocols

Protocol 1: Optimized SNAr Synthesis and Dissolution of BNOB

Self-Validating Mechanism: The use of a Dean-Stark trap visually confirms water removal, ensuring the phenoxide is fully formed and preventing hydrolytic side reactions. The reaction remains homogeneous only if the solvent ratio is correct.

  • Setup: Charge a reaction vessel with 4,4'-dihydroxybiphenyl, 4-chloronitrobenzene, and a salt-forming agent (e.g., K 2​ CO 3​ )[4].

  • Solvent Addition: Add a strong-polarity aprotic solvent (e.g., DMAc or DMF) mixed with toluene (acting as the azeotropic agent)[1][2].

  • Heating: Heat the mixture to reflux (130-140°C) under nitrogen protection[2].

  • Validation: Monitor water collection in the Dean-Stark trap. The cessation of water evolution indicates complete phenoxide formation.

  • Reaction: Maintain reflux for 3-5 hours. Filter the mixture at high temperature to remove inorganic salts (filtration residues) while the BNOB product remains fully soluble[2].

  • Isolation: Dropwise add deionized water to the hot filtrate to induce controlled precipitation of 4,4'-bis(4-nitrophenoxy)biphenyl. Cool, filter, wash, and dry[2].

Protocol 2: Biphasic Catalytic Reduction to BAPB

Self-Validating Mechanism: The transition from a cloudy suspension to a clear, homogeneous solution during hydrazine addition visually validates the successful conversion of the insoluble nitro compound to the highly soluble diamine.

  • Suspension: Charge a reaction vessel with crude 4,4'-bis(4-nitrophenoxy)biphenyl, active carbon, a catalytic amount of ferric chloride hexahydrate (or Pd/C), and 2-methoxyethanol[1].

  • Heating: Stir the heterogeneous mixture under reflux, bringing the temperature to 70°-80°C[1].

  • Reduction: Add hydrazine hydrate dropwise over 3 hours. Observe the phase change as the rigid nitro compound reduces to the more flexible, soluble amine[1].

  • Completion: Continue stirring for 5 hours at the same temperature to ensure complete conversion[1].

  • Isolation: Hot filter the reaction mixture to remove the catalyst, then pour the filtrate into water to precipitate the purified 4,4'-bis(4-aminophenoxy)biphenyl (BAPB)[1].

Part 4: Workflow & Mechanistic Visualizations

G Start Solid 4,4'-bis(4-nitrophenoxy)biphenyl Check Reaction Type? Start->Check SNAr SNAr Synthesis Check->SNAr Synthesis Reduction Nitro Reduction Check->Reduction Reduction Solvent1 Polar Aprotic (DMF/DMAc) + Toluene (Azeotrope) SNAr->Solvent1 Solvent2 2-Methoxyethanol or Ester/Amine Mix Reduction->Solvent2 Temp1 Heat to 130-140°C (Maintains Solubility) Solvent1->Temp1 Temp2 Heat to 70-80°C (Gradual Dissolution) Solvent2->Temp2 Success1 Homogeneous SNAr High Yield Temp1->Success1 Success2 Soluble BAPB Product Temp2->Success2

Logical workflow for solvent selection and temperature control to overcome BNOB solubility issues.

PhaseDynamics N1 Highly Crystalline BNOB (Strong π-π Stacking) N2 Add High-Dipole Solvent (e.g., NMP, DMAc) N1->N2 Solvent Diffusion N3 Thermal Energy (>130°C) Disrupts Lattice N2->N3 Heating N4 Solvated BNOB Monomers (Homogeneous Phase) N3->N4 Lattice Breakdown N5 Catalytic Reduction (Hydrazine / Pd/C) N4->N5 Reagent Addition N6 BAPB Formation (Increased H-Bonding) N5->N6 Chemical Conversion

Phase dynamics and intermolecular force disruption during the solvation and reduction of BNOB.

References

  • Title: CN105294461A - Preparation method of 4,4'-bis(4-aminophenoxy)
  • Title: Green synthesis of symmetric aryl ether dinitro compounds in deep eutectic solvents Source: Indian Chemical Society URL: [Link]

  • Title: Synthesis and Properties of Poly(ether imide)s Having Ortho-Linked Aromatic Units in the Main Chain Source: Macromolecules (ACS Publications) URL: [Link]

Sources

Troubleshooting

optimizing reaction temperature for 4,4'-bis(4-nitrophenoxy)biphenyl preparation

Advanced Troubleshooting & Temperature Optimization Guide Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the thermodynamic and kinetic challenges associa...

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Author: BenchChem Technical Support Team. Date: April 2026

Advanced Troubleshooting & Temperature Optimization Guide

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the thermodynamic and kinetic challenges associated with synthesizing 4,4'-bis(4-nitrophenoxy)biphenyl—a critical precursor for high-performance polyimides and advanced polymers.

The formation of this compound relies on a double Nucleophilic Aromatic Substitution (SNAr). Because the central biphenyl core becomes increasingly sterically hindered after the first substitution, precise temperature control is the linchpin between a high-yield synthesis and a failed, impurity-laden batch.

Process Visualization: The SNAr Thermal Workflow

SNAr_Optimization A Reactants: 4,4'-Dihydroxybiphenyl + p-Chloronitrobenzene B Base & Solvent Addition: K2CO3 in DMAc/Toluene A->B C Azeotropic Distillation: 110-120°C (Water Removal) B->C D SNAr Reaction Phase: 130-140°C for 3-5 hours C->D E Cooling & Precipitation: Quench with Deionized Water D->E F Isolated Product: 4,4'-Bis(4-nitrophenoxy)biphenyl E->F

Workflow for 4,4'-bis(4-nitrophenoxy)biphenyl synthesis emphasizing thermal control.

Quantitative Solvent & Temperature Parameters

The choice of polar aprotic solvent dictates your maximum allowable reaction temperature. Exceeding the thermal stability limits of your solvent leads to degradation byproducts that compete with your primary nucleophile.

SolventBoiling PointOptimal SNAr TempAzeotropic AgentThermal Stability & Causality Notes
DMF 153 °C120–125 °CTolueneProne to degradation into dimethylamine above 130 °C, which acts as a competing nucleophile.
DMAc 165 °C130–140 °CTolueneHighly stable at required temperatures; provides the optimal kinetic energy for di-substitution 1.
DMSO 189 °C120–130 °CTolueneExcellent solubility, but highly challenging to remove during aqueous precipitation workups.
Troubleshooting & FAQs

Q: Why is the 130–140 °C temperature window strictly recommended when using DMAc? A: The reaction requires sufficient activation energy for the phenoxide ion to attack the electron-deficient aromatic ring of p-chloronitrobenzene 1. The first substitution occurs relatively easily. However, the second substitution is sterically hindered by the newly attached bulky nitrophenoxy group. Temperatures below 130 °C fail to provide the kinetic energy needed for the second attack, leaving you with mono-substituted intermediates. Temperatures exceeding 145 °C risk degrading the transient Meisenheimer complex into unwanted tar-like byproducts 2.

Q: My reaction stalls at 50% conversion, yielding mostly the mono-substituted intermediate. Should I just increase the temperature? A: No. Blindly increasing the temperature is a common pitfall that leads to solvent breakdown. A stalled reaction is almost always a symptom of poor water removal during the initial salt-formation phase. Water solvates the phenoxide nucleophile through hydrogen bonding, drastically reducing its nucleophilicity and effectively raising the activation energy barrier for the SNAr attack. Ensure your toluene azeotropic distillation is complete before ramping to the final reaction temperature 1.

Q: Can I use 1-fluoro-4-nitrobenzene instead of 1-chloro-4-nitrobenzene to lower the required reaction temperature? A: Yes. Fluorine is a vastly superior leaving group in SNAr reactions because its high electronegativity stabilizes the transition state of the Meisenheimer complex. Using the fluoro-analogue allows you to drop the reaction temperature to 100–110 °C, mitigating thermal degradation risks. However, 1-fluoro-4-nitrobenzene is significantly more expensive, which is why 1-chloro-4-nitrobenzene remains the industrial standard 1.

Self-Validating Experimental Protocol

To ensure scientific integrity, this protocol is designed as a self-validating system . You must not proceed to the next step until the validation checkpoint of the current step is met.

Step 1: Phenoxide Generation & Azeotropic Dehydration
  • Action: Charge a reactor under nitrogen with 4,4'-dihydroxybiphenyl (1.0 eq), K₂CO₃ (2.4 eq), DMAc (solvent), and Toluene (azeotropic agent, ~20% v/v relative to DMAc). Heat the mixture to 110–120 °C.

  • Causality: K₂CO₃ deprotonates the biphenol to create the active nucleophile. The byproduct of this acid-base reaction is water, which must be aggressively removed to prevent nucleophile solvation.

  • Validation Checkpoint: Monitor the Dean-Stark trap. Do not proceed until the theoretical stoichiometric volume of water is collected and the distillation head temperature stabilizes at the boiling point of pure toluene (110 °C).

Step 2: Electrophile Addition
  • Action: Cool the system slightly to 90 °C. Add 1-chloro-4-nitrobenzene (2.1 eq) in portions.

  • Causality: Adding the electrophile at a lower temperature prevents localized exothermic spikes that can cause immediate degradation of the reactants.

Step 3: SNAr Thermal Ramping
  • Action: Ramp the reactor temperature to 130–140 °C and maintain under reflux for 3 to 5 hours 2.

  • Causality: This specific thermal window provides the exact activation energy required to overcome the steric hindrance of the second substitution without degrading the DMAc solvent.

  • Validation Checkpoint: Pull an aliquot for TLC (Hexane:EtOAc 3:1) or HPLC analysis. The reaction is validated as complete only when the mono-substituted intermediate peak is <1% relative to the di-substituted product.

Step 4: Controlled Precipitation & Isolation
  • Action: Filter the mixture while still hot (approx. 80 °C) to remove inorganic salts (KCl, excess K₂CO₃). Cool the filtrate to 50 °C and add it dropwise to vigorously stirred deionized water 2.

  • Causality: Hot filtration prevents the product from co-precipitating with the salts. Dropwise aqueous quenching ensures the formation of a fine, easily filterable crystalline powder rather than an amorphous, solvent-trapping lump.

  • Validation Checkpoint: Dry the filtered solid under vacuum at 80 °C. A sharp melting point confirms the absence of trapped solvent or mono-substituted impurities.

References
  • Benchchem. "4,4'-Bis(4-nitrophenoxy)biphenyl - Primary Synthetic Pathway: Nucleophilic Aromatic Substitution (SNAr) Reactions." Benchchem Database. 1

  • Google Patents (CN105294461A). "Preparation method of 4,4'-bis(4-aminophenoxy)biphenyl." Google Patents. 2

Sources

Optimization

preventing side reactions during 4,4'-bis(4-nitrophenoxy)biphenyl catalytic hydrogenation

Welcome to the Technical Support Center for Advanced Polymer Precursors. As a Senior Application Scientist, I have designed this troubleshooting guide to address the specific mechanistic challenges encountered during the...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Advanced Polymer Precursors. As a Senior Application Scientist, I have designed this troubleshooting guide to address the specific mechanistic challenges encountered during the catalytic hydrogenation of 4,4'-bis(4-nitrophenoxy)biphenyl (BNOB) to 4,4'-bis(4-aminophenoxy)biphenyl (BAPB).

BAPB is a critical diamine monomer for high-performance polyimides[1]. While Palladium on Carbon (Pd/C) is the industry standard for this reduction, the harsh conditions required can trigger severe side reactions, most notably the hydrogenolysis (cleavage) of the central ether bonds[2][3]. This guide synthesizes field-proven methodologies and mechanistic causality to help you establish a high-yield, self-validating synthetic workflow.

Part 1: Mechanistic Pathways & Vulnerabilities

To prevent side reactions, we must first understand the competing kinetic pathways. The reduction of the two nitro groups requires 6 molar equivalents of H2​ . However, the strong aryl C-O-C bonds are vulnerable to catalytic cleavage under specific microenvironmental conditions[2].

G BNOB BNOB (Nitro Precursor) Inter Hydroxylamine Intermediates BNOB->Inter H2, Pd/C (Fast) EtherCleavage Ether Cleavage (Phenols/Cyclohexanols) BNOB->EtherCleavage High Temp / Protic Solvents (Side Reaction) BAPB BAPB (Target Diamine) Inter->BAPB H2, Pd/C (Rate-limiting) Azo Azo/Azoxy Byproducts Inter->Azo Basic Conditions (Side Reaction) BAPB->EtherCleavage Reductive Hydrolysis

Mechanistic pathways of BNOB hydrogenation and primary side reactions.

Part 2: Troubleshooting Guide & FAQs

Q1: I am detecting phenol and cyclohexanol derivatives in my product mixture. Why is the ether bond cleaving, and how do I stop it? Causality: Ether bond cleavage (hydrogenolysis) during Pd/C catalysis occurs via two primary mechanisms:

  • Acid-Catalyzed Cleavage: Commercial Pd/C often contains trace residual PdCl2​ . In protic solvents (like methanol or ethanol), this generates HCl , which catalyzes the trans-acetalization and cleavage of C-O bonds[4][5].

  • Reductive Hydrolysis: Palladium surfaces can catalyze the partial hydrogenation of the phenyl ring to an enol ether intermediate. If water or protic solvents are present, they rapidly attack this enol ether, causing elimination and irreversible cleavage into cyclohexanones and phenols[2][3].

Solution:

  • Switch to Aprotic Solvents: Replace methanol/ethanol with aprotic solvents like Tetrahydrofuran (THF) or 2-methyltetrahydrofuran (2-MeTHF). Aprotic solvents lack the nucleophilic oxygen required for reductive alcoholysis and suppress HCl generation[4][6][7].

  • Use a Catalyst Poison: Introduce a trace amount of an amine modifier (e.g., pyridine or ammonium acetate, 0.5 equivalents relative to Pd). These amines competitively adsorb onto the specific Pd active sites responsible for ether cleavage, selectively inhibiting hydrogenolysis while allowing nitro reduction to proceed smoothly[4][8].

Q2: My reaction stalls, and LC-MS shows a buildup of hydroxylamine and azo byproducts. What is failing? Causality: The reduction of nitro to amine proceeds through nitroso and hydroxylamine intermediates. The final conversion of hydroxylamine to amine is the rate-limiting step. If the reaction suffers from H2​ mass transfer limitations (poor stirring or low pressure), hydroxylamines accumulate. In the presence of localized basic microenvironments, these intermediates condense to form highly stable, deeply colored azo or azoxy dimers[9]. Solution: Ensure your reactor utilizes a gas-entrainment impeller operating at >800 RPM to eliminate gas-liquid mass transfer resistance. Maintain a strict H2​ pressure of 1.0–3.0 MPa[7]. If azo compounds persist, consider switching to a composite Ni/organic amine catalyst system, which has higher selectivity against azo coupling[9].

Q3: Can I increase the temperature to force the hydroxylamine intermediates to fully reduce? Causality: Do not exceed 90 °C. While higher thermal energy accelerates the rate-limiting step, it exponentially increases the kinetic rate of aromatic ring over-reduction (hydrogenating the biphenyl core) and exacerbates reductive hydrolysis[2][7]. Solution: Keep the operational temperature strictly between 60 °C and 90 °C[7]. Drive the reaction to completion using pressure (up to 5.0 MPa) and optimized agitation rather than heat.

Part 3: Quantitative Data Summaries

Table 1: Impact of Solvent and Additives on Pd/C Catalyzed Ether Cleavage

Solvent Type Additive / Modifier Ether Cleavage Risk Nitro Reduction Rate Recommendation
Methanol (Protic) None High (>15% cleavage) Very Fast Avoid for BNOB
Ethanol (Protic) None High (>10% cleavage) Fast Avoid for BNOB
THF (Aprotic) None Low (<2% cleavage) Moderate Standard Choice

| 2-MeTHF (Aprotic) | Pyridine (0.5 eq to Pd) | Negligible (0%) | Moderate | Optimal |

Table 2: Optimized Process Parameters for BNOB Hydrogenation

Parameter Operating Range Critical Threshold / Limit
Temperature 60 °C – 90 °C Do not exceed 100 °C (Triggers over-reduction)

| H2​ Pressure | 1.0 – 3.0 MPa | Minimum 0.5 MPa (Prevents azo formation) | | Catalyst Loading | 5 – 10 wt% (Pd/C) | Monitor for thermal runaway upon addition | | Agitation | 800 – 1200 RPM | Must overcome gas-liquid mass transfer limits |

Part 4: Validated Experimental Protocol

This protocol is designed as a self-validating system . By monitoring hydrogen uptake, you can mathematically prove the chemical state of the reaction without opening the vessel, ensuring trustworthiness and reproducibility.

Workflow Step1 1. Substrate Prep Dissolve BNOB in 2-MeTHF Step2 2. Catalyst Addition Add Pd/C + Pyridine Modifier Step1->Step2 Step3 3. Reactor Purging 3x N2, 3x H2 cycles Step2->Step3 Step4 4. Hydrogenation 1-3 MPa H2, 60-90 °C Step3->Step4 Step5 5. Validation H2 uptake plateaus at 6.0 eq Step4->Step5 Step6 6. Workup Filter Pd/C, Crystallize in Water Step5->Step6

Optimized step-by-step workflow for BNOB catalytic hydrogenation.

Step-by-Step Methodology:
  • Substrate Preparation: In a high-pressure Hastelloy or stainless-steel reactor, dissolve 1.0 equivalent of BNOB in anhydrous 2-methyltetrahydrofuran (2-MeTHF) at a concentration of 0.2 M. Causality: 2-MeTHF is aprotic, suppressing reductive hydrolysis, and offers excellent solubility for the resulting BAPB diamine[7].

  • Catalyst & Modifier Addition: Add 5 wt% of 5% Pd/C catalyst. Immediately add 0.5 molar equivalents (relative to total Pd metal) of pyridine or ammonium acetate.

  • Inert Purging: Seal the reactor. Purge the headspace with N2​ (3 cycles, pressurizing to 1.0 MPa and venting to atmospheric) to remove oxygen. Follow with H2​ purges (3 cycles).

  • Pressurization & Heating: Pressurize the reactor to 2.0 MPa with H2​ . Initiate vigorous stirring (≥800 RPM). Heat the reaction mixture to 75 °C.

  • System Validation (Critical Step): Monitor the mass flow controller or pressure drop. The reaction is self-validating: it must consume exactly 6.0 moles of H2​ per mole of BNOB .

    • Checkpoint: If uptake stalls at ~4.0 equivalents, hydroxylamine intermediates have accumulated. Increase agitation. Do not stop the reaction until the uptake curve completely plateaus.

  • Workup & Crystallization: Once H2​ uptake ceases, cool the reactor to 20 °C and safely vent the excess H2​ . Filter the mixture through a Celite pad under N2​ to remove the Pd/C catalyst. Dropwise add the filtrate into deionized water (10–15 °C) containing a trace antioxidant to precipitate the BAPB as a highly pure white solid[7]. Filter and dry under vacuum.

Part 5: References

  • Benchchem. "4,4'-Bis(4-nitrophenoxy)biphenyl". Benchchem.

  • Sajiki, H., et al. "A remarkable solvent effect toward the Pd/C-catalyzed cleavage of silyl ethers". Organic Chemistry Portal.

  • Google Patents. "CN105294461A - Preparation method of 4,4'-bis(4-aminophenoxy)biphenyl". Google Patents.

  • ResearchGate. "Cleavage of the THP protecting group under Pd/C-catalyzed hydrogenation conditions". ResearchGate.

  • Google Patents. "CN115286519A - Preparation method of 4,4'-bis(3-aminophenoxy)biphenyl". Google Patents.

  • Pacific Northwest National Laboratory. "Palladium-Catalyzed Hydrolytic Cleavage of Aromatic C-O Bonds". PNNL.

  • Sajiki, H. "Selective inhibition of benzyl ether hydrogenolysis with Pd/C due to the presence of ammonia, pyridine or ammonium acetate". Organic Chemistry Portal.

Sources

Troubleshooting

Technical Support Center: Optimizing Solvent Selection for 4,4'-Bis(4-nitrophenoxy)biphenyl Recrystallization

Welcome to the Technical Support Center. As application scientists specializing in organic materials, we understand that isolating high-purity intermediates is the bottleneck of advanced polymer synthesis.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As application scientists specializing in organic materials, we understand that isolating high-purity intermediates is the bottleneck of advanced polymer synthesis.

4,4'-Bis(4-nitrophenoxy)biphenyl (CAS 17095-00-0) is a high-value aromatic nitro compound primarily utilized as a direct precursor for 4,4'-bis(4-aminophenoxy)biphenyl (BAPB), a critical diamine monomer used in the fabrication of high-performance polyimides 1. Synthesized via a nucleophilic aromatic substitution (SNAr) between 4,4'-dihydroxybiphenyl and 4-chloronitrobenzene in strong polar aprotic solvents like DMF 2, the crude product is often contaminated with unreacted starting materials, inorganic salts, and solvent residues.

This guide provides field-proven insights, causality-driven troubleshooting, and self-validating protocols to help you achieve the ≥99.5% purity required for polymerization-grade materials.

Part 1: Quantitative Solvent Selection Matrix

Selecting the correct solvent system requires balancing the polar nitro groups against the highly hydrophobic, rigid biphenyl core. The compound exhibits a high melting point of approximately 201–202 °C 3, which significantly influences its crystallization thermodynamics.

Solvent SystemBoiling Point (°C)Solvation MechanismTypical Recovery YieldApplication / Notes
Ethanol (Absolute) 78.0Hydrogen bonding interacts with nitro groups; poor affinity for the biphenyl core at room temp.85 - 90%Standard Literature Choice. Excellent thermal gradient. Requires strict temperature control to avoid rapid needle formation.
DMF / Water (1:1) ~100.0Anti-solvent precipitation. DMF solvates the entire molecule; water forces hydrophobic collapse.> 95% (Crude)Initial Isolation. Best for precipitating crude product directly from the SNAr reaction mixture. Prone to solvent trapping.
Ethyl Acetate / Hexane (1:3) ~68.0Tunable polarity. EtOAc dissolves the compound; Hexane acts as the anti-solvent.80 - 85%Post-Chromatography. Ideal for highly impure batches. Prone to oiling out if hexane is added too rapidly.

Part 2: Troubleshooting Guides & FAQs

Q: Why is my product "oiling out" (forming a separate liquid phase) instead of crystallizing during cooling? A: Oiling out (liquid-liquid phase separation) occurs when the solution's supersaturation curve crosses the binodal curve before reaching the solid-liquid equilibrium boundary. Because 4,4'-bis(4-nitrophenoxy)biphenyl has a high melting point (~202 °C), its metastable zone in certain solvents is extremely narrow.

  • Causality: If the solvent is too non-polar (e.g., too much hexane) or if cooling is too rapid, the solute separates as a metastable liquid rather than nucleating as a solid.

  • Solution: Ensure you are using absolute ethanol rather than mixed solvent gradients. If oiling out persists, lower the initial solute concentration by adding 10-15% more hot solvent. Alternatively, introduce seed crystals at the cloud point (approx. 65 °C in ethanol) to bypass the metastable liquid phase and force heterogeneous nucleation.

Q: How do I efficiently remove residual DMF from the crude product prior to recrystallization? A: DMF is a strong polar aprotic solvent that readily intercalates into the crystal lattice of bulky aromatic molecules, depressing the melting point and causing downstream stoichiometry errors during catalytic reduction.

  • Causality: DMF and water are completely miscible, while the target biphenyl compound is entirely hydrophobic.

  • Solution: Leverage the anti-solvent precipitation method directly out of the reactor. Dropwise addition of deionized water to the hot DMF reaction mixture forces the biphenyl compound to precipitate while partitioning DMF and inorganic salts (like K₂CO₃) into the aqueous phase. Wash the filtered crude solid copiously with warm water (50 °C) before proceeding to ethanol recrystallization.

Q: My recrystallization yield from ethanol is below 70%. How can I optimize recovery? A: The solubility of 4,4'-bis(4-nitrophenoxy)biphenyl in ethanol at room temperature (20 °C) is non-negligible, leading to product loss in the mother liquor.

  • Causality: Crystallization is a thermodynamic equilibrium. Stopping the cooling process at room temperature leaves a significant fraction of the solute dissolved.

  • Solution: Implement a two-stage cooling profile. Allow the solution to cool naturally to room temperature to promote primary crystal growth, then transfer the flask to an ice bath (0-4 °C) for 2 hours to minimize terminal solubility.

Part 3: Self-Validating Experimental Protocol

This protocol details the optimized absolute ethanol recrystallization workflow, designed with built-in validation checks to ensure process integrity.

Phase 1: Crude Isolation (Anti-Solvent Precipitation)

  • Upon completion of the SNAr reaction in DMF (typically conducted at 130-140 °C), cool the reaction mixture to 90 °C.

  • Slowly add deionized water (dropwise initially) under vigorous stirring to precipitate the crude 4,4'-bis(4-nitrophenoxy)biphenyl 2.

  • Filter the resulting beige/yellow solid via a Büchner funnel. Wash the filter cake with copious amounts of warm deionized water (50 °C) to remove residual DMF and salts. Dry under vacuum for 4 hours.

Phase 2: Ethanol Recrystallization

  • Transfer the dried crude solid to a round-bottom flask equipped with a reflux condenser and a magnetic stir bar.

  • Add absolute ethanol (approximately 15-20 mL per gram of crude). Heat to reflux (78 °C) under constant stirring.

  • Self-Validation Check: Observe the solution at a rolling boil. If the solution remains cloudy, add hot ethanol in 2 mL increments. Causality Rule: If cloudiness persists after adding 10 mL of excess solvent, the impurities are likely insoluble cross-linked polymeric byproducts, not the target compound. Do not add infinite solvent; proceed immediately to Step 4.

  • Perform a hot gravity filtration through fluted filter paper to remove any insoluble mechanical impurities or polymers.

  • Allow the clear filtrate to cool slowly to room temperature (approx. 1 °C/min). Causality Rule: Slow cooling promotes the growth of larger, highly pure block-like crystals, minimizing the surface area that can trap mother liquor impurities compared to rapid needle formation.

  • Once at room temperature, chill the suspension in an ice bath (0-4 °C) for 2 hours to maximize thermodynamic yield.

  • Filter the purified crystals via vacuum, wash with 5 mL of ice-cold ethanol, and dry in a vacuum oven at 80 °C for 12 hours.

Part 4: Recrystallization Workflow & Decision Tree

RecrystallizationWorkflow Start Crude 4,4'-bis(4-nitrophenoxy)biphenyl (from DMF Synthesis) Precipitation Anti-Solvent Precipitation (Add H2O to DMF) Start->Precipitation Dissolve Dissolve in boiling Absolute Ethanol Precipitation->Dissolve CheckDissolve Complete Dissolution at 78 °C? Dissolve->CheckDissolve AddSolvent Add hot Ethanol in 2 mL increments CheckDissolve->AddSolvent No HotFilter Hot Gravity Filtration (Removes Polymers) CheckDissolve->HotFilter Yes / Polymer Present AddSolvent->CheckDissolve Cooling Controlled Cooling (1 °C/min to RT) HotFilter->Cooling CheckOil Oiling Out Observed During Cooling? Cooling->CheckOil FixOil Reheat & Add Seed Crystals or 10% more Ethanol CheckOil->FixOil Yes IceBath Ice Bath Chilling (0-4 °C for 2h) CheckOil->IceBath No FixOil->Cooling Isolate Vacuum Filtration & Ice-Cold EtOH Wash IceBath->Isolate Pure Pure Crystals (≥99.5% Purity) Isolate->Pure

Workflow for 4,4'-bis(4-nitrophenoxy)biphenyl recrystallization and troubleshooting.

References

  • Benchchem. 4,4'-Bis(4-nitrophenoxy)biphenyl Overview and Synthesis. Retrieved from 1

  • Google Patents. CN105294461A - Preparation method of 4,4'-bis(4-aminophenoxy)biphenyl. Retrieved from2

  • Indian Chemical Society. Green synthesis of symmetric aryl ether dinitro compounds in deep eutectic solvents. Retrieved from 3

Sources

Reference Data & Comparative Studies

Validation

FTIR Spectrum Comparison Guide: 4,4'-bis(4-nitrophenoxy)biphenyl vs. 4,4'-bis(4-aminophenoxy)biphenyl

Executive Summary The synthesis of high-performance polyimides—polymers renowned for their exceptional thermal stability, chemical resistance, and mechanical strength—relies heavily on the purity of diamine monomers[1]....

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The synthesis of high-performance polyimides—polymers renowned for their exceptional thermal stability, chemical resistance, and mechanical strength—relies heavily on the purity of diamine monomers[1]. 4,4'-bis(4-aminophenoxy)biphenyl (BAPB) is a critical diamine building block in this domain[2]. It is synthesized via the catalytic reduction of its highly oxidized precursor, 4,4'-bis(4-nitrophenoxy)biphenyl[1]. For researchers and drug development professionals scaling up these syntheses, Fourier Transform Infrared (FTIR) spectroscopy serves as an indispensable, non-destructive analytical tool. It provides a self-validating framework to monitor the complete conversion of nitro moieties to primary amines, ensuring downstream polymer integrity.

Mechanistic Causality of the Transformation

The chemical transformation from 4,4'-bis(4-nitrophenoxy)biphenyl to BAPB involves the transfer of hydrogen to the highly oxidized nitrogen atoms of the nitro groups, typically facilitated by a palladium-on-carbon (Pd/C) or Raney Nickel catalyst[2]. This process cleaves the polar N=O and N−O bonds, replacing them with N−H bonds.

Because the dipole moments and bond force constants of N−O and N−H bonds differ drastically, their vibrational frequencies in the infrared spectrum are entirely distinct. The high electronegativity of oxygen in the nitro group creates a massive change in the dipole moment during vibration, resulting in intensely strong FTIR absorption bands[2]. Conversely, the primary amine exhibits weaker, higher-frequency stretching due to the lighter hydrogen atoms[3]. This stark contrast allows FTIR to act as a definitive, real-time monitoring system for reaction completion.

Quantitative Data: Comparative FTIR Spectral Analysis

To objectively evaluate the reduction process, the FTIR spectra of both the precursor and the product must be compared against an internal structural baseline.

Functional Group4,4'-bis(4-nitrophenoxy)biphenyl (cm⁻¹)4,4'-bis(4-aminophenoxy)biphenyl (cm⁻¹)Vibrational Causality & Observation
NO2​ Asymmetric Stretch 1557AbsentHighly polar N=O bonds cause strong absorption. Complete disappearance validates full reduction[2].
NO2​ Symmetric Stretch 1328AbsentSymmetric in-phase stretching of the nitro group. Disappears upon conversion to amine[2].
N−H Stretch (Primary Amine) Absent3441 & 3368 (Doublet)Lighter hydrogen atoms vibrate at higher frequencies. The doublet represents asymmetric and symmetric N−H stretches[3].
N−H Bending Absent1631Scissoring motion of the primary amine group[3].
C−O−C Ether Stretch 1264~1264Asymmetric stretching of the aromatic ether linkage. Remains constant and serves as an internal reference standard[2].
Aromatic C=C Stretch ~1500, ~1600~1500, ~1600Skeletal ring vibrations of the biphenyl core. Remains largely unaffected by the reduction.
Spectral Interpretation Insights
  • The Internal Standard: Both molecules share a bis-ether biphenyl backbone. The asymmetric stretching of the aromatic ether linkage at 1264 cm⁻¹ remains constant regardless of the nitrogen group's oxidation state[2]. By normalizing the spectra against this 1264 cm⁻¹ peak, scientists can quantitatively track the relative disappearance of the 1328 cm⁻¹ nitro peak.

  • The Amine Doublet: The emergence of the 3441 cm⁻¹ and 3368 cm⁻¹ bands is the definitive hallmark of a primary amine[3]. A single peak in this region would erroneously suggest a secondary amine (an incomplete reduction byproduct).

Experimental Protocols: A Self-Validating Workflow

To ensure scientific integrity and reproducibility, the following protocols establish a closed-loop system where the synthesis is directly governed by FTIR analytical feedback.

Protocol 1: Catalytic Reduction Workflow
  • Initialization: Charge a high-pressure reactor with 1.0 equivalent of 4,4'-bis(4-nitrophenoxy)biphenyl, an ester organic solvent (e.g., ethyl acetate), and a catalytic amount of Nickel (Ni) and organic amine[2].

  • Reaction Phase: Purge the system with N2​ gas to remove oxygen. Pressurize the reactor to 10-20 atm and maintain the temperature between 40–70 °C under continuous mechanical agitation[2].

  • In-Process Sampling: At the 4-hour mark, and every hour thereafter, extract a 1 mL reaction aliquot. Filter the aliquot through a 0.22 µm PTFE syringe filter to remove the Ni catalyst, and evaporate the solvent under a gentle stream of nitrogen to isolate the solid residue.

Protocol 2: FTIR Characterization & Validation
  • Sample Preparation (ATR-FTIR Method): Place 2-3 mg of the dried residue directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) FTIR spectrometer. Apply consistent pressure using the anvil. (Note: If using transmission mode, press a KBr pellet using 1 mg of sample and 100 mg of IR-grade anhydrous KBr at 10 tons of pressure).

  • Spectrum Acquisition: Scan the sample from 4000 to 400 cm⁻¹ at a resolution of 4 cm⁻¹. Accumulate a minimum of 32 scans to ensure a high signal-to-noise ratio.

  • Decision Matrix (Self-Validation):

    • Examine the 1328 cm⁻¹ region. If the symmetric NO2​ stretch is detectable relative to the 1264 cm⁻¹ ether baseline, the reaction is incomplete . Resume agitation and heating.

    • The reaction is only deemed complete when the 1328 cm⁻¹ and 1557 cm⁻¹ peaks are entirely absent, and the 3441/3368 cm⁻¹ doublet is fully resolved[2],[3].

Process Visualization

SynthesisFTIR cluster_0 Reaction Pathway cluster_1 FTIR Validation System Nitro 4,4'-bis(4-nitrophenoxy)biphenyl (Precursor) Reduction Catalytic Reduction (Pd/C or Ni catalyst) Nitro->Reduction + H2 / Heat IR_Nitro Monitor NO2 Peaks (1557 & 1328 cm⁻¹) Nitro->IR_Nitro Amine 4,4'-bis(4-aminophenoxy)biphenyl (Product) Reduction->Amine Conversion IR_Amine Confirm N-H Peaks (~3368, 3441 cm⁻¹) Amine->IR_Amine IR_Nitro->IR_Amine Peak Disappearance

Reaction pathway and FTIR validation system for the reduction of dinitro biphenyl to its diamine.

FTIR_Workflow Sampling 1. Extract Aliquot from Reactor Prep 2. KBr Pellet Prep or ATR-FTIR Sampling->Prep Scan 3. Spectrum Acquisition (4000 - 400 cm⁻¹) Prep->Scan Decision NO2 Peak @ 1328 cm⁻¹ Present? Scan->Decision Continue Continue Reduction Decision->Continue Yes Complete Reaction Complete (N-H peaks confirmed) Decision->Complete No Continue->Sampling

Self-validating FTIR monitoring workflow for real-time reaction completion analysis.

References

  • Preparation method of 4,4'-bis(4-aminophenoxy)biphenyl (Patent CN105294461A). Google Patents.
  • Novel Sulfonated Polyimides as Polyelectrolytes for Fuel Cell Application . Macromolecules (ACS Publications). URL:[Link]

Sources

Comparative

Comprehensive Comparison Guide: Thermal Properties of Polyimides Derived from 4,4'-Bis(4-nitrophenoxy)biphenyl

Executive Summary & Context In advanced materials science and biomedical engineering, the demand for polymers that bridge the gap between extreme thermal resistance and practical processability is paramount. 4,4'-Bis(4-n...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Context

In advanced materials science and biomedical engineering, the demand for polymers that bridge the gap between extreme thermal resistance and practical processability is paramount. 4,4'-Bis(4-nitrophenoxy)biphenyl (B4NP) is a high-value aromatic dinitro compound that serves as the critical precursor for these materials[1]. Through highly selective catalytic reduction, B4NP is converted into the diamine monomer 4,4'-bis(4-aminophenoxy)biphenyl (BAPB) [1].

When polymerized with various dianhydrides, BAPB yields high-performance polyimides (PIs) characterized by exceptional thermal stability, chemical resistance, and mechanical strength[2]. For researchers and drug development professionals, these BAPB-derived polyimides are of particular interest. Their proven biocompatibility with human dermal fibroblasts makes them ideal candidates for sterilizable 3D-printed medical implants, microfluidic drug-screening chips, and flexible biosensor coatings[3].

Mechanistic Causality: The Structure-Property Relationship

To understand the thermal behavior of BAPB-derived polyimides, one must analyze the causality behind their molecular architecture:

  • The Rigid Biphenyl Core: The biphenyl moiety inherently restricts segmental chain mobility. This structural rigidity requires higher thermal energy to induce polymer chain motion, directly driving up both the Glass Transition Temperature ( Tg​ ) and the thermal degradation temperature ( Td5%​ )[4].

  • Flexible Ether Linkages (-O-): Unlike intractable rigid-rod diamines (e.g., p-phenylenediamine), BAPB incorporates phenoxy groups that act as rotational "swivel" joints. These ether linkages lower the melting point of the precursor, significantly improve solubility in polar aprotic solvents, and enhance the flexibility of the final polymer film without severely compromising its thermal resistance[5].

Experimental Workflow & Self-Validating Protocols

The synthesis of BAPB-based polyimides follows a highly controlled, step-wise methodology to ensure high molecular weight and defect-free films.

G B4NP 4,4'-bis(4-nitrophenoxy)biphenyl (B4NP) Reduction Catalytic Reduction (Pd/C, N2H4) B4NP->Reduction BAPB 4,4'-bis(4-aminophenoxy)biphenyl (BAPB) Reduction->BAPB NO2 to NH2 conversion Polymerization Polycondensation + Dianhydride (e.g., PMDA) BAPB->Polymerization PAA Polyamic Acid (PAA) Precursor Polymerization->PAA Ring-opening addition Imidization Thermal Imidization (250-350°C) PAA->Imidization PI High-Performance Polyimide (PI) Imidization->PI Cyclodehydration (-H2O)

Figure 1: Synthesis workflow from B4NP to BAPB-derived polyimides via thermal imidization.

Protocol 1: Catalytic Reduction of B4NP to BAPB
  • Causality: B4NP must be reduced to BAPB to provide the nucleophilic primary amine groups required for polycondensation[6].

  • Methodology: Dissolve B4NP in an aprotic solvent (e.g., ethyl acetate) in the presence of a Pd/C catalyst. Introduce pressurized H2​ gas (15 atm) or hydrazine hydrate at 40–60°C for 5–8 hours[6].

  • Self-Validation System: Monitor the reaction via FTIR spectroscopy. The reduction is confirmed complete when the strong asymmetric/symmetric NO2​ stretches (1520 cm⁻¹ and 1350 cm⁻¹) completely disappear, replaced by primary amine N−H stretching bands (3300–3400 cm⁻¹)[1].

Protocol 2: Polycondensation and Stepped Thermal Imidization
  • Causality: A two-step method is utilized because the intermediate polyamic acid (PAA) is highly soluble, allowing for defect-free film casting before the polymer undergoes cyclodehydration and becomes chemically intractable[5].

  • Methodology:

    • Dissolve BAPB in anhydrous N-methyl-2-pyrrolidone (NMP). Rationale: NMP is a polar aprotic solvent that stabilizes the PAA intermediate via hydrogen bonding, preventing premature precipitation.

    • Add an equimolar amount of dianhydride (e.g., PMDA) at 0–5°C to suppress exothermic side reactions. Stir for 12–24 hours to build a viscous PAA solution.

    • Cast the PAA onto a glass substrate and subject it to stepped thermal imidization in a vacuum oven (e.g., 100°C, 200°C, 250°C, 300°C for 1 hour each)[7]. Rationale: Gradual, stepped heating prevents the rapid boiling of NMP, which would otherwise cause micro-voids and compromise the mechanical integrity of the film[7].

  • Self-Validation System: Confirm full imidization via FTIR by observing the appearance of imide carbonyl symmetric/asymmetric stretches at 1780 cm⁻¹ and 1720 cm⁻¹, and the C-N stretch at 1370 cm⁻¹.

Protocol 3: Thermal Characterization (TGA & DSC)
  • Causality: Accurate thermal profiling dictates the operational limits of the polymer, particularly for medical devices subjected to repeated high-temperature autoclave sterilization (121°C–134°C).

  • Methodology & Validation:

    • DSC: Run 5-10 mg samples at a heating rate of 10°C/min under N2​ . Validation: Always perform a first heating cycle to erase the polymer's thermal history (residual stresses from film casting), quench cool, and record the true Tg​ from the second heating cycle[8].

    • TGA: Heat samples at 10°C/min. Validation: Run parallel tests in N2​ (to measure pure thermal backbone cleavage) and Air (to measure thermo-oxidative stability). BAPB-based polyimides typically show a single-stage degradation profile in N2​ corresponding to imide ring breakdown[4].

Comparative Thermal Properties

The exact thermal properties of BAPB-derived polyimides are highly dependent on the dianhydride selected for polymerization[2]. The table below compares these variations against industry-standard alternatives (Kapton and Ultem) to guide material selection.

Polymer SystemDianhydride Used Tg​ (°C) Td5%​ in N2​ (°C)Material Characteristics & Trade-offs
BAPB-PMDA PMDA302> 500Offers the highest thermal stability in the BAPB series due to the highly rigid pyromellitic core[2].
BAPB-BPDA BPDA290> 500Provides an excellent balance of chain rigidity and mechanical toughness[2].
BAPB-BTDA BTDA276> 500The carbonyl group in BTDA enhances adhesive properties for composite matrices[2].
BAPB-ODPA ODPA~245459–516The additional ether linkage maximizes flexibility and processability at the cost of a lower Tg​ [2].
Kapton (Alternative)PMDA + ODA~380~ 530Industry standard for extreme heat; however, it is highly intractable and difficult to process[4].
Ultem (Alternative)BPADA + m-PDA217~ 490Melt-processable polyetherimide (PEI); sacrifices significant thermal resistance for ease of manufacturing[9].

Conclusion

Polyimides synthesized from the 4,4'-bis(4-nitrophenoxy)biphenyl precursor (via the BAPB diamine) offer a highly tunable platform for advanced engineering. By strategically selecting the dianhydride, researchers can dial in the exact thermal properties required—bridging the gap between the ultra-high thermal resistance of Kapton and the processability of Ultem. For drug development and biomedical applications, the BAPB-PMDA and BAPB-BPDA systems provide the optimal combination of high Tg​ , robust thermo-oxidative stability, and proven biocompatibility necessary for next-generation sterilizable devices.

Sources

Validation

elemental analysis results for validating 4,4'-bis(4-nitrophenoxy)biphenyl purity

As a Senior Application Scientist overseeing materials characterization, I frequently encounter a critical bottleneck in polymer chemistry: the premature assumption of monomer purity. When synthesizing high-performance p...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist overseeing materials characterization, I frequently encounter a critical bottleneck in polymer chemistry: the premature assumption of monomer purity.

When synthesizing high-performance polyimides, 4,4'-bis(4-nitrophenoxy)biphenyl (C₂₄H₁₆N₂O₆) serves as the essential precursor[1]. It is catalytically reduced to the diamine monomer (BAPB) to form polymers used in aerospace and flexible electronics. Because step-growth polymerization requires exact stoichiometric balance, even a 1% deviation in monomer purity can drastically truncate the polymer chain length and compromise mechanical properties.

While modern laboratories heavily favor High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR), relying solely on these techniques creates a dangerous blind spot. This guide objectively compares CHNO Elemental Analysis (EA) against alternative methods, demonstrating why an orthogonal approach is the only self-validating system for true purity confirmation.

The Mechanistic Blind Spot: Why HPLC and NMR Are Not Enough

4,4'-bis(4-nitrophenoxy)biphenyl is typically synthesized via a Nucleophilic Aromatic Substitution (SₙAr) between 4,4'-dihydroxybiphenyl and 4-chloronitrobenzene, using a base like potassium carbonate (K₂CO₃)[1].

If your purification protocol leaves behind 3% residual K₂CO₃ or co-crystallized water:

  • HPLC-UV will report >99.9% purity because inorganic salts lack a UV chromophore and elute invisibly in the void volume[2].

  • ¹H-NMR will show a perfectly clean aromatic region, as inorganic salts contain no protons[3].

Elemental Analysis (EA) is the gold standard for bulk mass balance. It measures the absolute mass fractions of Carbon, Hydrogen, Nitrogen, and Oxygen. If a sample contains 3% invisible salt, the mass fractions of the organic elements will be uniformly depressed, immediately flagging the batch as impure[3].

Workflow Synth 4,4'-bis(4-nitrophenoxy)biphenyl (Crude SₙAr Product) EA CHNO Elemental Analysis (Validates Mass Balance) Synth->EA Weighing & Combustion HPLC HPLC-UV Analysis (Detects Trace Organics) Synth->HPLC Dissolution & Separation Poly Polyimide Synthesis (Approved Monomer) EA->Poly ±0.4% Theoretical HPLC->Poly >99.5% Area Normalization

Orthogonal purity validation workflow for 4,4'-bis(4-nitrophenoxy)biphenyl.

Comparative Performance Data

To establish a comprehensive purity profile, techniques must be used complementarily. The table below summarizes the operational parameters and detection capabilities of the primary analytical alternatives.

Analytical MethodPrimary FunctionWhat It DetectsWhat It Misses (The Blind Spot)Cost / Throughput
CHNO Elemental Analysis Bulk compositional accuracyInorganic salts, moisture, bulk stoichiometryIsomeric organic impurities (same empirical formula)Low / High
HPLC-UV (254 nm) Trace organic impurity profilingUnreacted starting materials, mono-substituted byproductsNon-UV active compounds, inorganic saltsMedium / Medium
¹H / ¹³C NMR Structural elucidationMolecular backbone, organic solventsInorganic salts, highly insoluble particulatesHigh / Low

Causality Insight: Because EA cannot differentiate between isomers (e.g., a 2,4'-linkage vs. a 4,4'-linkage will yield the exact same %CHNO), HPLC is required to separate these structural isomers. Conversely, EA is required to catch the inorganic salts that HPLC misses.

Theoretical vs. Experimental Elemental Analysis

For publication in rigorous chemical journals and for pharmaceutical/polymer grade validation, the experimental CHNO values must fall within ±0.4% of the theoretical calculated values[4]. This tight tolerance statistically confirms a sample purity of ≥95% and verifies the absence of significant solvent entrapment.

Analyte: 4,4'-bis(4-nitrophenoxy)biphenyl (C₂₄H₁₆N₂O₆) Molar Mass: 428.40 g/mol

ElementTheoretical Mass Fraction (%)Acceptable Experimental Range (±0.4%)
Carbon (C) 67.29%66.89% — 67.69%
Hydrogen (H) 3.76%3.36% — 4.16%
Nitrogen (N) 6.54%6.14% — 6.94%
Oxygen (O) 22.41%22.01% — 22.81%

If your %C returns as 65.10%, do not proceed to polymerization. You likely have retained K₂CO₃ or trapped SₙAr solvent (like DMF/DMSO) skewing the mass balance.

Self-Validating Experimental Methodologies

To ensure absolute trustworthiness, the following protocols incorporate internal system suitability and calibration checks.

Protocol A: CHNO Elemental Analysis via Flash Combustion

This method utilizes dynamic flash combustion to convert the solid sample into quantifiable gases.

  • System Calibration: Run three blank tin capsules to establish the baseline. Analyze a certified reference material (e.g., Sulfanilamide, C₆H₈N₂O₂S) in triplicate to generate a calibration curve for the Thermal Conductivity Detector (TCD)[5].

  • Micro-Weighing (Critical Step): Using an ultra-microbalance housed in a draft-free enclosure, weigh exactly 1.500 to 2.000 mg (±0.1 µg precision) of the dried 4,4'-bis(4-nitrophenoxy)biphenyl into a tin capsule. Causality: The precision of the microbalance directly dictates the accuracy of the final %CHNO calculation. A 10 µg weighing error translates to a massive baseline failure.

  • Flash Combustion: Drop the sealed capsule into the combustion reactor (1000°C) synchronized with a pulse of pure O₂. The oxidation of the tin capsule creates an exothermic flash, driving the localized temperature to ~1800°C, ensuring complete breakdown of the highly stable biphenyl rings.

  • Catalytic Reduction: Pass the resulting gas mixture (CO₂, H₂O, NOₓ, O₂) over a copper reduction column at 600°C. This removes excess O₂ and quantitatively reduces all NOₓ species to N₂ gas.

  • GC Separation & Detection: The purified gas stream (N₂, CO₂, H₂O) flows through a packed Gas Chromatography column. The gases elute sequentially and are quantified by the TCD.

EA_Mechanism Prep Sample Prep & Micro-weighing (1.5 - 2.0 mg) Combust Flash Combustion (1000°C+) in O2 Atmosphere Prep->Combust Reduce Catalytic Reduction (NOx reduced to N2) Combust->Reduce Gases: CO2, H2O, NOx, O2 Separate GC Separation of Gases (N2, CO2, H2O) Reduce->Separate Purified Stream Detect Thermal Conductivity Detection (TCD) Separate->Detect Sequential Elution

Mechanistic flow of CHNO elemental analysis via flash combustion and GC separation.

Protocol B: Orthogonal HPLC-UV Analysis

This method verifies the absence of structurally similar organic byproducts.

  • Sample Preparation: Dissolve 10 mg of the analyte in 10 mL of HPLC-grade Tetrahydrofuran (THF), as the rigid biphenyl structure exhibits poor solubility in standard aqueous mixtures.

  • Chromatographic Conditions:

    • Column: C18 Reverse Phase (250 mm × 4.6 mm, 5 µm).

    • Mobile Phase: Gradient elution from 40% Acetonitrile / 60% Water to 95% Acetonitrile over 20 minutes.

    • Flow Rate: 1.0 mL/min.

  • Detection: Set the UV detector to 254 nm. The highly conjugated π-system of the biphenyl core and the nitro groups provide massive UV absorptivity.

  • Validation: Calculate purity via Area Normalization. A passing result requires the main peak to constitute >99.5% of the total integrated area.

Conclusion

For advanced material precursors like 4,4'-bis(4-nitrophenoxy)biphenyl, relying on a single analytical technique is a systemic failure waiting to happen. HPLC proves your compound is organically pure, but only Elemental Analysis proves your bulk powder is free of the invisible inorganic mass that will inevitably poison your polymerization stoichiometry. By demanding a ±0.4% CHNO variance alongside >99.5% HPLC purity, researchers create an airtight, self-validating quality control system.

References

  • RSC Publishing. "Elemental analysis: an important purity control but prone to manipulations". Inorganic Chemistry Frontiers, DOI:10.1039/D1QI01379C. Available at:[Link]

  • National Institutes of Health (NIH) / PMC. "An International Study Evaluating Elemental Analysis". Journal of Chemical Education. Available at: [Link]

  • Mettler Toledo. "CHNSO Organic Elemental Analysis - Sample Preparation". Mettler Toledo Knowledge Base. Available at: [Link]

Sources

Comparative

comparative study of catalysts for 4,4'-bis(4-nitrophenoxy)biphenyl reduction

An in-depth comparative analysis of catalysts for the reduction of 4,4'-bis(4-nitrophenoxy)biphenyl (BNPB) to 4,4'-bis(4-aminophenoxy)biphenyl (BAPB). Introduction: The Gateway to High-Performance Polyimides The compound...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth comparative analysis of catalysts for the reduction of 4,4'-bis(4-nitrophenoxy)biphenyl (BNPB) to 4,4'-bis(4-aminophenoxy)biphenyl (BAPB).

Introduction: The Gateway to High-Performance Polyimides

The compound 4,4'-bis(4-nitrophenoxy)biphenyl (BNPB) is a high-value aromatic nitro compound that serves as a critical building block in advanced materials science[1]. Its primary application lies in its role as a direct precursor for the synthesis of 4,4'-bis(4-aminophenoxy)biphenyl (BAPB), a fundamental diamine monomer[1]. BAPB is essential for fabricating high-performance polyimides characterized by exceptional thermal stability, chemical resistance, and mechanical flexibility, making them indispensable in aerospace, flexible electronics, and carbon fiber-reinforced composites[1][2].

The most significant chemical transformation in this workflow is the highly selective catalytic reduction of BNPB's nitro groups to amine functionalities[1]. However, this reduction is not trivial. The choice of catalyst system dictates not only the kinetic efficiency of the reaction but also the purity of the final monomer, which must be exceptionally high to ensure proper polymerization.

Mechanistic Overview: The Challenge of Nitro Reduction

The reduction of aromatic nitro compounds follows the Haber mechanism, proceeding through several intermediate states before yielding the primary amine. The critical bottleneck in this pathway is the transient accumulation of the hydroxylamine intermediate.

If the catalyst fails to rapidly reduce the hydroxylamine to the final amine, it can undergo a parasitic condensation reaction with the nitroso intermediate. This side reaction generates azo (Ar-N=N-Ar) or azoxy byproducts[3]. These impurities are notoriously difficult to separate from the target diamine and severely degrade the stoichiometry and molecular weight during subsequent polyimide synthesis.

Mechanism ArNO2 Ar-NO2 (Nitro) ArNO Ar-NO (Nitroso) ArNO2->ArNO +2e-, +2H+ ArNHOH Ar-NHOH (Hydroxylamine) ArNO->ArNHOH +2e-, +2H+ Azo Ar-N=N-Ar (Azo Byproduct) ArNO->Azo Condensation ArNH2 Ar-NH2 (Amine) ArNHOH->ArNH2 +2e-, +2H+ ArNHOH->Azo

Stepwise reduction mechanism of nitro groups highlighting potential azo byproduct formation.

Comparative Analysis of Catalyst Systems

To achieve industrial-grade BAPB, researchers typically evaluate three primary catalytic systems. Each presents a distinct balance of yield, purity, and operational safety.

Palladium on Carbon (Pd/C) with Hydrazine Hydrate

Pd/C is a highly active, traditional catalyst for nitro group reduction[1]. When paired with hydrazine hydrate as the hydrogen donor, the reaction can proceed at reflux under atmospheric pressure.

  • The Drawback: While effective, this method suffers from a relatively low industrial yield (~85%) due to unwanted side reactions and the generation of azo byproducts[3]. Furthermore, hydrazine is highly toxic, and Pd/C is cost-prohibitive for large-scale scale-up.

Raney Nickel with Low-Pressure Hydrogen

Raney Nickel is frequently favored over precious metals due to its significantly lower cost[1]. It is typically used with hydrogen gas at elevated temperatures (100–120 °C).

  • The Drawback: Raney Nickel is highly pyrophoric, requiring stringent handling protocols. Additionally, at lower pressures, mass transfer limitations of hydrogen into the solvent can stall the reaction at the hydroxylamine stage, leading to the formation of azo impurities that require extensive downstream purification.

Composite Nickel / Organic Amine System

Recent advancements have introduced a composite catalyst system utilizing active Nickel doped with an organic amine (e.g., triethylamine) under high-pressure hydrogen (10–20 atm)[3].

  • The Advantage: The organic amine acts as a highly selective promoter. By adsorbing onto the Ni surface, it tunes the electronic environment of the catalyst, accelerating the reduction of the hydroxylamine intermediate while sterically hindering the azo condensation pathway[3]. This system avoids difficult-to-purify byproducts, achieving near-quantitative yields (99.0%) and exceptional purity (>99.9%) without the need for subsequent refining[3].

Quantitative Performance Comparison
Catalyst SystemReducing AgentTemp (°C)PressureYield (%)Purity (%)Primary Drawback / Limitation
Pd/C (5%) Hydrazine Hydrate78 (Reflux)1 atm~85.0~98.0Hydrazine toxicity; high catalyst cost[3]
Raney Nickel Hydrogen Gas100–1201–3 atm~90.0~98.5Pyrophoric handling; azo byproducts
Ni / Organic Amine Hydrogen Gas40–7010–20 atm99.0 >99.9 Requires high-pressure infrastructure[3]

Experimental Protocol: High-Yield Hydrogenation Workflow

The following self-validating protocol details the synthesis of BAPB using the highly selective Ni/Organic Amine composite system. Every step is designed to maximize mass transfer and prevent byproduct formation.

Workflow step1 1. Substrate Preparation (BNPB + Solvent + Amine) step2 2. Catalyst Addition (Ni Composite Loading) step1->step2 step3 3. High-Pressure Hydrogenation (10-20 atm, 40-70 °C) step2->step3 step4 4. Catalyst Filtration (Recovery & Recycling) step3->step4 step5 5. Desolventization & Drying (Yield >99%) step4->step5

Self-validating experimental workflow for the catalytic hydrogenation of BNPB to BAPB.

Step-by-Step Methodology

1. Reactor Preparation & Purging

  • Action: Seal the high-pressure reactor and purge the system with nitrogen gas at a flow rate of 50–80 mL/min at 20–30 °C[3].

  • Causality: Displacing residual oxygen is critical. It prevents the formation of explosive mixtures upon the introduction of hydrogen and protects the highly sensitive amine product from oxidative degradation.

2. Reagent Loading

  • Action: To the reactor, add 210 g of BNPB, 840 mL of ethyl acetate, 1.1 g of triethylamine, and 16.8 g of active Ni catalyst[3].

  • Causality: Ethyl acetate is chosen as an ester organic solvent because it provides optimal solubility for the substrate while remaining completely inert to hydrogenation[3]. Triethylamine acts as the selectivity promoter, modifying the Ni surface to suppress azo coupling.

3. Pressurization & Hydrogenation

  • Action: Pressurize the reactor with hydrogen gas to 15 atm. Gradually heat the system to 40–60 °C and maintain isothermal conditions for 5–8 hours[3].

  • Causality: The elevated pressure (15 atm) overcomes the mass transfer limitations of H2 gas into the liquid phase, ensuring a rapid kinetic drive toward the fully reduced diamine. The moderate temperature (40–60 °C) provides sufficient activation energy for reduction while strictly preventing the thermal degradation associated with higher-temperature Raney Ni protocols.

4. Isolation & Catalyst Recovery

  • Action: Cool the reactor to 20–30 °C and carefully vent the pressure. Filter the reaction mixture to remove the Ni catalyst[3].

  • Causality: The composite catalyst maintains its structural integrity and can be recycled for subsequent batches, significantly lowering production costs[3].

5. Desolventization

  • Action: Remove the ethyl acetate solvent from the filtrate under reduced pressure. Dry the resulting precipitate to obtain BAPB as a white solid powder[3].

  • Validation: The process should yield approximately 178.8 g of BAPB (99.0% yield) with a melting point of 200.5–201.0 °C and a purity of 99.91%[3].

Conclusion

For the reduction of 4,4'-bis(4-nitrophenoxy)biphenyl, traditional Pd/C and Raney Nickel catalysts present significant trade-offs between cost, safety, and product purity. The implementation of a composite Nickel/Organic Amine catalyst system represents a superior alternative. By leveraging the synergistic electronic effects of the organic amine under high-pressure hydrogen, researchers can entirely suppress the formation of azo byproducts, achieving a polymerization-ready diamine monomer in near-quantitative yields.

References

  • Google Patents. "CN105294461A - Preparation method of 4,4'-bis(4-aminophenoxy)biphenyl".
  • Semantic Scholar. "Synthesis and Characterization of Polyimides Containing 4,4'-Hexafluoroisopropylidene-Bisphthalic". Available at: [Link]

Sources

Safety & Regulatory Compliance

Safety

Mechanistic Hazard Assessment: The "Why" Behind the Protocol

As a Senior Application Scientist, I recognize that handling advanced polymer precursors requires more than just following a safety data sheet (SDS)—it requires a fundamental understanding of the chemical mechanics that...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I recognize that handling advanced polymer precursors requires more than just following a safety data sheet (SDS)—it requires a fundamental understanding of the chemical mechanics that drive hazard profiles.

4,4'-Bis(4-nitrophenoxy)biphenyl (CAS 17095-00-0) is a high-value aromatic nitro compound utilized extensively as a precursor in the synthesis of 4,4'-Bis(4-aminophenoxy)biphenyl (BAPB), a diamine monomer critical for high-performance polyimides 1[1]. Because researchers frequently subject this compound to catalytic reduction to form BAPB, it is routinely handled in proximity to reducing agents and metal catalysts. This operational reality inherently elevates the risk profile, making rigorous, self-validating disposal and handling protocols non-negotiable.

Here is your comprehensive, field-proven guide to the safe operational handling, spill response, and final disposal of 4,4'-Bis(4-nitrophenoxy)biphenyl.

To build a self-validating safety culture, personnel must understand the causality of the hazards associated with aromatic nitro compounds:

  • Explosion & Reactivity Hazards: Aromatic nitro compounds are potent oxidizing agents. The exothermic decomposition energy for nitro compounds typically ranges from 220 to 410 kJ/mol 2[2]. If inadvertently mixed with reducing agents (e.g., hydrides, sulfides) or strong bases, they can become shock-sensitive and initiate a vigorous reaction culminating in detonation 3[3].

  • Systemic Toxicity: Systemic absorption (via inhalation of dust or transdermal contact) can induce methemoglobinemia. This condition oxidizes the iron in hemoglobin, impairing the blood's oxygen-carrying capacity and leading to cyanosis, cardiac dysrhythmias, and severe hypotension 4[4].

  • Environmental Recalcitrance: Due to the strong electron-withdrawing nature of the multiple nitro groups, this compound is highly resistant to natural biodegradation. Discharging it into standard wastewater systems causes persistent ecological contamination, as standard biological treatments are highly inefficient for concentrated nitroaromatics 5[5].

Quantitative Data: Physical Properties & Hazard Metrics

Property / MetricValue / DescriptionOperational Implication
CAS Number 17095-00-0Unique identifier for SDS tracking and waste manifesting 1[1].
Molecular Formula C₂₄H₁₆N₂O₆High carbon/nitrogen ratio necessitates high-temp combustion 1[1].
Molecular Weight 428.39 g/mol Heavy organic particulate; stringent dust control is critical 1[1].
Boiling Point 570.5 ± 45.0 °CLow volatility at room temp, but extreme thermal hazard if heated 1[1].
Density 1.340 ± 0.06 g/cm³Settles rapidly in aqueous environments; never dispose down drains 1[1].
Incompatibilities Strong bases, amines, reducing agentsSegregate waste streams strictly to prevent shock-sensitive mixtures 3[3].

Emergency Spill Response Workflow

Immediate and correct response to a spill prevents localized contamination from escalating into a facility-wide inhalation or detonation hazard.

SpillResponse Start Spill Detected: 4,4'-Bis(4-nitrophenoxy)biphenyl Isolate Evacuate & Isolate Area Eliminate Ignition Sources Start->Isolate PPE Verify PPE (Respirator, Heavy Nitrile) Isolate->PPE State Assess Spill State PPE->State Wet Wet/Solvent Spill: Absorb with Sand/Vermiculite State->Wet Liquid/Solution Dry Dry Powder Spill: Vacuum with Explosion-Proof Motor or Wet Sweep State->Dry Solid/Powder Collect Transfer to Sealed, Labeled Waste Container Wet->Collect Dry->Collect Decon Decontaminate Area (Soap & Water, No Solvents) Collect->Decon End Transfer to Hazardous Waste for Incineration Decon->End

Spill response workflow for 4,4'-Bis(4-nitrophenoxy)biphenyl to prevent detonation and exposure.

Step-by-Step Spill Execution:

  • Containment: Eliminate all ignition sources immediately. Do not turn light switches on or off, as this can generate a spark 6[6].

  • Dry Spills: Vacuum the dust using a system equipped with an explosion-proof motor to prevent static discharge ignition. Alternatively, use a wet-sweep method. Causality: Dry sweeping generates combustible dust clouds that can easily ignite 2[2].

  • Wet Spills: Absorb with an inert, non-combustible material like sand or vermiculite. Do not use combustible absorbents (like paper towels or sawdust) for the initial cleanup, as the high surface area mixed with an oxidizer creates a severe fire hazard 3[3].

  • Decontamination: Wash the affected area with copious amounts of soap and water. Avoid using flammable solvents for cleanup, which could create an explosive tertiary mixture 3[3].

Comprehensive Disposal Procedures

Discharging aromatic nitro compounds into public utility drains or standard trash is strictly prohibited 6[6]. The only universally accepted and safe method for the disposal of 4,4'-Bis(4-nitrophenoxy)biphenyl is high-temperature incineration in a licensed apparatus 2[2].

DisposalWorkflow Start Waste Generation: 4,4'-Bis(4-nitrophenoxy)biphenyl Segregate Segregate Waste (Keep away from Amines/Bases) Start->Segregate Package Package in Sealed Bag & Rigid Secondary Container Segregate->Package Phlegmatize Phlegmatization Required? Package->Phlegmatize Admix Admix with Combustible Material (e.g., Sawdust) Phlegmatize->Admix Yes Label Label: Toxic/Oxidizer CAS: 17095-00-0 Phlegmatize->Label No Admix->Label Incinerate High-Temperature Incineration (Licensed Facility) Label->Incinerate

Workflow for the safe segregation and disposal of 4,4'-Bis(4-nitrophenoxy)biphenyl.

Step-by-Step Disposal Execution:

  • Step 1: Waste Segregation (Critical)

    • Causality: Aromatic nitro compounds can become highly shock-sensitive or spontaneously detonate if cross-contaminated with amines, strong acids, or bases 3[3].

    • Action: Isolate 4,4'-Bis(4-nitrophenoxy)biphenyl waste in a dedicated, chemically resistant container. Never mix this waste with halogenated solvents, reducing agents, or heavy metal waste streams.

  • Step 2: Phlegmatization (If Required by EHS)

    • Causality: To mitigate the risk of combustion or detonation during transport, energetic compounds are sometimes dispersed in a phlegmatizing agent (a substance that stabilizes the explosive profile).

    • Action: Admix the solid waste with a suitable combustible material (e.g., inert sawdust or a specialized EHS-approved absorbent) strictly as directed by your institutional Environmental Health and Safety office prior to sealing 2[2].

  • Step 3: Packaging and Labeling

    • Action: Place the solid waste or absorbed liquid waste into a sealed plastic bag, then place the bag inside a rigid, leak-proof secondary container (e.g., a high-density polyethylene drum). Clearly label the container with "Hazardous Waste: Aromatic Nitro Compound (4,4'-Bis(4-nitrophenoxy)biphenyl)", the CAS number (17095-00-0), and the primary hazards ("Toxic", "Oxidizer").

  • Step 4: High-Temperature Incineration

    • Causality: Biological degradation of nitroaromatics is inefficient and not cost-effective for concentrated laboratory waste 5[5]. Incineration ensures complete thermal destruction of the nitro groups, preventing environmental accumulation.

    • Action: Transfer the segregated waste to a licensed hazardous waste management authority for high-temperature incineration. Ensure the facility is equipped with NOx scrubbers to capture nitrogen oxide emissions generated during the combustion process 2[2].

  • Step 5: Decontamination of Empty Containers

    • Action: Empty containers retain chemical residue and hazardous dust. Do not reuse them. Treat uncleaned containers with the same precautions as the product itself and dispose of them through the identical incineration pathway 4[4].

References

  • 4,4'-Bis(4-nitrophenoxy)
  • Source: sigmaaldrich.
  • Source: scbt.
  • Source: ucy.ac.
  • Source: benchchem.
  • Source: mdpi.

Sources

Handling

A Researcher's Guide to Personal Protective Equipment for 4,4'-Bis(4-nitrophenoxy)biphenyl

As researchers and scientists, our pursuit of innovation requires a foundational commitment to safety. This guide provides an in-depth, procedural framework for the safe handling of 4,4'-Bis(4-nitrophenoxy)biphenyl (CAS...

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Author: BenchChem Technical Support Team. Date: April 2026

As researchers and scientists, our pursuit of innovation requires a foundational commitment to safety. This guide provides an in-depth, procedural framework for the safe handling of 4,4'-Bis(4-nitrophenoxy)biphenyl (CAS 17095-00-0), a key intermediate in the synthesis of high-performance polymers like polyimides.[1] While specific hazard data for this exact compound is limited, its structure—containing both biphenyl and aromatic nitro groups—necessitates a conservative and rigorous approach to personal protective equipment (PPE). The principles and protocols outlined here are derived from established safety data for analogous compounds, ensuring a high margin of safety in your laboratory operations.

Hazard Assessment: Understanding the "Why"

Before any handling, a thorough understanding of the potential hazards is critical. This informs every choice we make regarding PPE. The hazards of 4,4'-Bis(4-nitrophenoxy)biphenyl can be inferred from its constituent functional groups.

  • Aromatic Nitro Compounds: This class of chemicals is known for potential toxicity if swallowed, inhaled, or absorbed through the skin.[2] A primary concern is the risk of methemoglobinemia, a serious condition that reduces the blood's oxygen-carrying capacity.[2]

  • Biphenyl Derivatives: Compounds in this family can cause skin, eye, and respiratory irritation.[3][4]

Based on these structural alerts, we must assume the compound is, at a minimum, a skin and eye irritant and potentially harmful if ingested, inhaled, or absorbed. Therefore, all handling procedures must be designed to prevent direct contact and aerosol generation.

Table 1: Assumed Hazard Profile and GHS Classification

Hazard ClassificationGHS PictogramSignal WordHazard Statement
Acute Toxicity, Oral (Harmful)WarningH302: Harmful if swallowed
Skin Corrosion/IrritationWarningH315: Causes skin irritation[4][5][6]
Serious Eye Damage/IrritationWarningH319: Causes serious eye irritation[4][5][7]
Skin SensitizationWarningH317: May cause an allergic skin reaction[8]
Specific Target Organ ToxicityWarningH335: May cause respiratory irritation[4][6]

Core PPE Requirements: A Multi-Layered Defense

A multi-layered PPE strategy is non-negotiable to create a robust barrier against exposure.[2] The following equipment is mandatory for all personnel handling 4,4'-Bis(4-nitrophenoxy)biphenyl.

Eye and Face Protection

Direct contact with the eyes can cause temporary irritation or more serious damage.[3][9]

  • Minimum Requirement: ANSI Z87.1-compliant safety glasses with side shields.

  • Recommended for Powder Handling: Chemical splash goggles are required when handling the solid powder outside of a certified chemical fume hood to protect against airborne particulates.

  • Face Shield: A face shield, worn in conjunction with safety goggles, is required when there is a significant risk of splashing, such as during bulk transfers or reaction workups.

Hand Protection

Skin contact is a primary route of exposure. The choice of glove material is critical for chemical resistance. Aromatic nitro compounds and biphenyls require gloves that provide a sufficient barrier.

  • Recommended Glove Material: Nitrile rubber gloves are recommended for protection against a wide range of chemicals, including nitro-compounds.[10] They offer good dexterity and resistance.[10]

  • Glove Thickness: A minimum thickness of 4 mil is suitable for incidental contact (e.g., handling a sealed container). For direct handling and weighing, an 8 mil nitrile glove is preferred.

  • Double Gloving: Double gloving is a best practice when weighing the powder or preparing solutions to provide an extra layer of protection against contamination and simplify the doffing process.

  • Inspection and Replacement: Always inspect gloves for any signs of degradation or punctures before use.[8] If direct contact with the chemical occurs, remove and replace gloves immediately.[11] Do not reuse disposable gloves.

Body Protection
  • Laboratory Coat: A flame-resistant lab coat is mandatory to protect skin and personal clothing from contamination.[2]

  • Chemical Apron: When handling larger quantities or during procedures with a high splash potential, a chemically resistant apron should be worn over the lab coat.

Respiratory Protection

Inhalation of fine powders must be avoided.

  • Primary Engineering Control: All work involving the solid material or its solutions must be conducted within a certified chemical fume hood to minimize inhalation exposure.

  • Secondary Respiratory Protection: If a fume hood is not available or during a significant spill cleanup, a NIOSH-approved respirator with N95 or higher particulate filters is required.[2]

Procedural Guidance: From Preparation to Disposal

PPE Donning and Doffing Sequence

The order in which PPE is put on and taken off is crucial to prevent cross-contamination.

PPE_Workflow cluster_donning Donning Sequence (Clean Area) cluster_doffing Doffing Sequence (At Workstation Exit) Don1 1. Lab Coat Don2 2. Inner Gloves Don1->Don2 Don3 3. Safety Goggles/ Face Shield Don2->Don3 Don4 4. Outer Gloves Don3->Don4 Doff1 1. Outer Gloves (Peel off) Don4->Doff1 Work Complete Doff2 2. Lab Coat (Roll inside out) Doff1->Doff2 Doff3 3. Safety Goggles/ Face Shield Doff2->Doff3 Doff4 4. Inner Gloves (Peel off) Doff3->Doff4 Wash Wash Hands Thoroughly Doff4->Wash Start Start Start->Don1 End End Wash->End

Caption: Workflow for the correct sequence of donning and doffing PPE.

Operational Plan: Handling and Weighing
  • Preparation: Designate a specific area within the chemical fume hood for handling. Cover the work surface with disposable bench paper.

  • PPE: Don all required PPE as per the sequence above (double gloves recommended).

  • Weighing: Perform all weighing operations within the fume hood, preferably on a balance with a draft shield. Use a micro-spatula to carefully transfer the solid, minimizing dust generation.

  • Dissolving: Add solvent to the solid slowly to prevent splashing. Cap and gently agitate the container to dissolve the compound.

  • Post-Handling: After use, decontaminate the spatula and any other equipment with an appropriate solvent, collecting the solvent rinse as hazardous waste. Wipe down the work surface and dispose of the bench paper as solid hazardous waste.

Disposal Plan

Proper segregation and disposal of waste are critical to prevent environmental contamination and ensure safety.

  • Solid Waste: All unused solid 4,4'-Bis(4-nitrophenoxy)biphenyl and any materials grossly contaminated with it (e.g., bench paper, spill cleanup materials) must be collected in a clearly labeled, sealed hazardous waste container.

  • Liquid Waste: Solutions containing the compound and solvent rinses from cleaning should be collected in a separate, clearly labeled hazardous liquid waste container.

  • Contaminated PPE: Used outer gloves, disposable aprons, and any other contaminated PPE should be placed in a designated solid waste container immediately after use. Do not place contaminated items in regular trash receptacles.

  • Labeling: All waste containers must be labeled with "Hazardous Waste," the full chemical name, and the primary hazards (e.g., "Toxic," "Irritant").

Emergency Protocol: Spill Management

Immediate and correct response to a spill is vital to mitigate exposure.

Spill_Response Spill Spill Occurs Alert Alert personnel in the area and evacuate if necessary Spill->Alert Assess Assess spill size and location Alert->Assess SmallSpill Small Spill (Inside Fume Hood) Assess->SmallSpill Small LargeSpill Large Spill (Outside Fume Hood) Assess->LargeSpill Large PPE Don appropriate PPE: - Respirator (N95) - Double Nitrile Gloves - Goggles & Face Shield - Lab Coat/Apron SmallSpill->PPE ContactEHS Contact EH&S Immediately. Evacuate and secure area. LargeSpill->ContactEHS Contain Contain the spill with absorbent pads or vermiculite PPE->Contain Cleanup Carefully collect solid/ absorbent into waste container Contain->Cleanup Decon Decontaminate the area with appropriate solvent Cleanup->Decon Dispose Seal and label waste container. Dispose as hazardous waste. Decon->Dispose

Caption: Decision workflow for responding to a chemical spill.

This guide serves as a comprehensive resource for the safe handling of 4,4'-Bis(4-nitrophenoxy)biphenyl. Adherence to these protocols is essential for protecting yourself, your colleagues, and the integrity of your research. Always consult your institution's specific safety guidelines and the most current Safety Data Sheet (SDS) before beginning any new procedure.

References

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  • Chem Service. (2015, August 13). SAFETY DATA SHEET - 4-Nitrobiphenyl.
  • Kimberly-Clark. (n.d.). Kimberly-Clark Nitrile Gloves Chemical Resistance Guide*.
  • Cole-Parmer. (2005, October 3). Material Safety Data Sheet - 4,4'-Biphenol, 97%.
  • Benchchem. (n.d.). 4,4'-Bis(4-nitrophenoxy)biphenyl.
  • United States Environmental Protection Agency (EPA). (2025, September 12). Personal Protective Equipment.
  • Organisation for the Prohibition of Chemical Weapons (OPCW). (n.d.). Personal Protective Equipment.
  • Fisher Scientific. (2023, September 22). SAFETY DATA SHEET - Bis(4-nitrophenyl) carbonate.
  • Lab Logistics Group GmbH. (n.d.). LLG-Gloves Nitrile Chemical resistance.
  • European Industrial Gases Association (EIGA). (n.d.). DOC136_24_Selection of Personal Protective Equipment.
  • Sigma-Aldrich. (2025, October 15). SAFETY DATA SHEET - 4-Nitrophenyl palmitate.
  • TCI Chemicals. (2025, January 27). SAFETY DATA SHEET - Bis(4-nitrophenyl) Phosphate.
  • Princeton University Environmental Health and Safety. (n.d.). Chemical Resistance of Gloves – Quick guide.
  • ChemicalBook. (2026, January 17). 4,4'-Biphenol - Safety Data Sheet.
  • Fisher Scientific. (2009, September 17). SAFETY DATA SHEET - Bis(p-nitrophenyl) carbonate.
  • Google Patents. (n.d.). CN105294461A - Preparation method of 4,4'-bis(4-aminophenoxy)biphenyl.
  • ResearchGate. (n.d.). 4-(4-Nitrophenoxy)biphenyl.
  • University of California, Los Angeles - Environmental Health and Safety. (n.d.). OSHA Glove Selection Chart.
  • MDPI. (2025, August 26). 4,4′-Bis(1-(4-nitrophenyl)-2-(2,4,6-trinitrophenyl)hydrazineyl)-1,1′-biphenyl and Its Corresponding Stable Diradical.
  • Kerbl. (n.d.). Chemical resistant gloves.
  • Sigma-Aldrich. (2025, November 6). SAFETY DATA SHEET - 4-Nitrophenol.
  • Santa Cruz Biotechnology. (n.d.). Biphenyl-4,4'-dicarboxylic acid - Safety Data Sheet.

Sources

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